molecular formula C6H8O5 B12938769 Tetrahydrofuran-3,4-dicarboxylic acid

Tetrahydrofuran-3,4-dicarboxylic acid

Cat. No.: B12938769
M. Wt: 160.12 g/mol
InChI Key: QUHAOMPZQHGTKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Tetrahydrofuran (B95107) Scaffolds in Organic Chemistry

The tetrahydrofuran (THF) ring is a core structural unit in a multitude of natural products and pharmacologically active molecules. researchgate.netnih.gov Saturated oxygen heterocycles are prevalent in bioactive compounds, and the THF framework is known to be a component in molecules exhibiting anticancer, antimicrobial, and antifungal effects. researchgate.net The U.S. Food and Drug Administration (FDA) has approved numerous THF-containing drugs for a range of clinical diseases. nih.gov Beyond its role in medicinal chemistry, THF is a versatile, polar aprotic solvent used extensively in industrial applications and polymer science. wikipedia.orgchemicalbook.com Its ability to dissolve a wide array of compounds and its application as a precursor for polymers underscore its importance. wikipedia.org The development of efficient synthetic strategies to create complex THF-containing molecules remains a primary focus in modern synthetic chemistry. researchgate.netorganic-chemistry.org

Overview of Dicarboxylic Acids as Synthon Platforms

Dicarboxylic acids are organic compounds characterized by the presence of two carboxylic acid (-COOH) functional groups. longdom.org This dual functionality makes them exceptionally versatile building blocks, or synthons, in organic synthesis. longdom.orgresearchgate.net They serve as fundamental starting materials for a variety of valuable polymers, including polyesters and polyamides (such as nylon). longdom.orgnih.gov The reactivity of the carboxylic acid groups allows for their conversion into more reactive intermediates like acid chlorides or anhydrides, which can then be used to form esters, amides, and other functional groups. longdom.org Furthermore, dicarboxylic acids are crucial in supramolecular chemistry, where they can form predictable non-covalent interactions (synthons) to build larger, organized structures, such as cocrystals. researchgate.netresearchgate.net Their ability to participate in reactions like the Diels-Alder reaction to form cyclic compounds further highlights their utility in synthesizing complex molecules for pharmaceuticals and other applications. longdom.org

Unique Structural Features of Tetrahydrofuran-3,4-dicarboxylic Acid and its Derivatives

The structure of this compound is defined by a central tetrahydrofuran ring with carboxylic acid groups attached to the C3 and C4 positions. This specific arrangement confers several key features. The presence of two adjacent stereocenters at the C3 and C4 positions means the molecule can exist as stereoisomers (e.g., cis and trans diastereomers), each with distinct three-dimensional shapes that can influence their physical properties and biological interactions. The polarity of the ether oxygen in the THF ring, combined with the two polar carboxylic acid groups, makes the molecule water-miscible. The adjacent positioning of the carboxyl groups can also facilitate intramolecular hydrogen bonding and allows the molecule to act as a chelating agent for metal ions. These features make it a potentially valuable monomer for creating polymers with specific stereochemistry and functionality.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 71034-99-6 (trans-isomer) guidechem.com
Molecular Formula C6H8O5 guidechem.com

| Molecular Weight | 160.12 g/mol guidechem.com |

Historical Context of Research on Tetrahydrofuran Dicarboxylic Acids

Research into tetrahydrofuran-based compounds has a long history, initially driven by the industrial utility of THF itself as a solvent and polymer precursor. wikipedia.org The synthesis of THF was advanced by processes developed by companies like DuPont, which involved the catalytic hydrogenation of maleic anhydride (B1165640). wikipedia.org Scientific interest in substituted tetrahydrofurans, including those with carboxylic acid groups, grew with the discovery of the THF motif in numerous complex natural products. wikipedia.org

While specific historical research focusing exclusively on the 3,4-dicarboxylic acid isomer is not extensively documented in readily available literature, significant work has been done on related isomers, which provides context for the field. For instance, 2,5-Furandicarboxylic acid (FDCA), a bio-based monomer, can be hydrogenated to produce 2,5-Tetrahydrofurandicarboxylic acid (THFDCA), a compound explored for creating polymers with enhanced flexibility and durability. sugar-energy.com Furthermore, synthetic methodologies have been explicitly developed for other isomers, such as an efficient synthesis for 2-substituted-(2R,3R,5R)-tetrahydrofuran-3,5-dicarboxylic acid derivatives, published in the early 2000s. nih.govacs.org This body of work on related isomers demonstrates a continued and evolving interest in using functionalized THF rings as building blocks for new materials and complex molecules.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Tetrahydrofuran
2,5-Furandicarboxylic acid (FDCA)
2,5-Tetrahydrofurandicarboxylic acid (THFDCA)
Maleic anhydride
Tetrahydrofuran-3,5-dicarboxylic acid derivatives
Acid chlorides
Anhydrides
Esters
Amides
Polyesters
Polyamides

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8O5

Molecular Weight

160.12 g/mol

IUPAC Name

oxolane-3,4-dicarboxylic acid

InChI

InChI=1S/C6H8O5/c7-5(8)3-1-11-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)

InChI Key

QUHAOMPZQHGTKN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)C(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Tetrahydrofuran 3,4 Dicarboxylic Acid and Its Derivatives

General Strategies for Tetrahydrofuran (B95107) Ring Construction with Carboxylic Acid Functionality

The formation of a tetrahydrofuran ring bearing carboxylic acid groups can be achieved through several foundational synthetic routes. These strategies often involve either the formation of the heterocyclic ring from an acyclic precursor (cyclization) or the transformation of a related heterocycle, like furan (B31954), into the desired saturated system.

Cyclization reactions represent a direct and common approach to forming the tetrahydrofuran core. These methods rely on the intramolecular formation of an ether linkage from a suitably functionalized linear precursor.

Intramolecular cyclization is a powerful strategy for constructing tetrahydrofuran rings. psu.eduorganic-chemistry.org This approach involves an acyclic precursor containing a hydroxyl group and a reactive moiety, such as a double bond, that can be induced to form the cyclic ether. The stereochemical outcome of these reactions can often be controlled, making them valuable in asymmetric synthesis. psu.edu One common method is the electrophile-induced cyclization of unsaturated alcohols. For instance, unsaturated alcohols and carboxylic acids can be cyclized using chiral selenium electrophiles, which, after removal, yield selenium-free cyclic ethers and lactones. psu.edu This process often proceeds through a bridged seleniranium ion, leading to anti-addition products. psu.edu

Another approach involves the intramolecular radical cyclization of unsaturated carboxylic acids. This methodology can produce substituted tetrahydrofurans through a sequence involving Kolbe decarboxylation, intramolecular radical cyclization, and a radical-radical cross-coupling process. organic-chemistry.org Lewis acids can be employed to control the diastereoselectivity in such radical cyclizations, influencing the formation of cis or trans isomers. diva-portal.org

Table 1: Examples of Intramolecular Cyclization for Tetrahydrofuran Synthesis

Precursor Type Reagents/Conditions Product Type Key Features
Unsaturated Alcohols/Carboxylic Acids Chiral Selenium Electrophiles (R*SeX) Cyclic Ethers/Lactones Asymmetric cyclization with diastereoselective control. psu.edu
Unsaturated Carboxylic Acids Kolbe Decarboxylation, Radical Cyclization Substituted Tetrahydrofurans Involves radical intermediates for C-C and C-O bond formation. organic-chemistry.org
γ-Hydroxyalkyl Phenyl Chalcogenides Tris(trimethylsilyl)silane (TTMSS), AIBN, CO (80 atm) Tetrahydrofuran-3-ones Radical carbonylation followed by cyclization. diva-portal.org

The direct cyclization of dicarboxylic acids to form a tetrahydrofuran ring is less common than the formation of cyclic anhydrides, which is often a competing and more favorable reaction pathway, especially for butanedioic and pentanedioic acids that form stable five- and six-membered anhydrides. libretexts.orgyoutube.com However, under specific catalytic conditions, intramolecular dehydration of certain dicarboxylic acids can yield cyclic ethers. The challenge lies in promoting the formation of the C-O-C ether bond over the C(O)-O-C(O) anhydride (B1165640) linkage. Heterogeneous catalysts, such as niobic acid (Nb₂O₅·nH₂O), have been shown to be effective for the intramolecular dehydration of dicarboxylic acids to their corresponding cyclic anhydrides, a process relevant to bioplastic production. rsc.org While anhydride formation is the primary outcome, the development of selective catalysts for ether formation from diacids remains an area of interest. For example, heating hexanedioic acid can lead to cyclization and decarboxylation to form cyclopentanone, demonstrating that ring formation from diacids can occur under thermal stress, albeit not typically to yield a tetrahydrofuran ring. libretexts.org

Table 2: Competing Cyclization Pathways for Dicarboxylic Acids

Dicarboxylic Acid Reagents/Conditions Major Product Reference
Butanedioic Acid Heat Succinic Anhydride (5-membered ring) libretexts.org
Pentanedioic Acid Heat Glutaric Anhydride (6-membered ring) libretexts.org
Hexanedioic Acid Heat, Ba(OH)₂ Cyclopentanone (decarboxylation and cyclization) libretexts.org
Various Dicarboxylic Acids Nb₂O₅·nH₂O (Heterogeneous Lewis Acid Catalyst) Corresponding Cyclic Anhydrides rsc.org

Furan and its derivatives serve as versatile starting materials for the synthesis of saturated heterocycles like tetrahydrofuran. This strategy involves an initial ring-opening of the aromatic furan, followed by chemical modification and subsequent re-cyclization to the desired tetrahydrofuran scaffold. The furan ring can be susceptible to acid-catalyzed ring-opening in aqueous solutions. researchgate.netacs.org This process typically begins with the protonation at the α-carbon, which is the rate-limiting step, followed by nucleophilic attack by water to form dihydrofuranol intermediates. acs.org Subsequent protonation and ring-opening lead to linear compounds like 4-hydroxy-2-butenal. acs.org

These linear intermediates can then be re-functionalized and cyclized. For instance, the hydrogenation of furan on a Pd(111) surface can lead to tetrahydrofuran (THF) or, through ring-opening of a hydrofuran intermediate, to 1-butanol. rsc.org Catalytic systems have been developed for the ring-opening hydrogenation of furan derivatives, using transition metal oxides as the ring-opening active center and metals like Pt, Pd, or Ni for hydrogenation, to produce diols such as 1,5-pentanediol. google.com These methods highlight the potential to open the furan ring and subsequently form a saturated five-membered ring with different functionalities.

Cyclization Reactions

Targeted Synthesis of Tetrahydrofuran-3,4-dicarboxylic Acid Scaffolds

More direct and highly controlled methods have been developed for the specific synthesis of the this compound framework. The Diels-Alder reaction is a cornerstone of this approach.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings, and its application with furan as the diene provides a classic route to 7-oxabicyclo[2.2.1]heptene derivatives. rsc.orgmasterorganicchemistry.com Although furan is often considered a poor diene due to its aromatic stability, it readily reacts with highly reactive dienophiles like maleic anhydride. youtube.comstudylib.net This specific reaction produces an exo-adduct, exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, which is a direct precursor to cis-tetrahydrofuran-3,4-dicarboxylic acid.

The transformation of this Diels-Alder adduct into the target molecule involves the saturation of the double bond and the opening of the anhydride. The double bond can be readily hydrogenated under standard conditions (e.g., using H₂ with a palladium on carbon catalyst). Subsequent hydrolysis of the anhydride group under either acidic or basic conditions yields the desired cis-tetrahydrofuran-3,4-dicarboxylic acid.

This strategy has been applied to the synthesis of related structures. For example, a derivative, 2,5-bis-(4-hydroxy-3-methoxyphenyl)-tetrahydrofuran-3,4-dicarboxylic acid, was synthesized from a precursor dimethyl ester, which was formed via hydrogenation of the double bond of a Diels-Alder-type adduct, followed by saponification of the ester groups to yield the dicarboxylic acid. rsc.org Similarly, other research shows that the 7-oxabicyclo[2.2.1]heptene framework can be converted into tetrahydrofuran derivatives through oxidative ring opening, demonstrating the versatility of these bicyclic intermediates. nih.govacs.orgacs.org

Table 3: Synthesis via Diels-Alder Reaction

Diene Dienophile Adduct Subsequent Transformations Final Product

Oxidative Approaches to Tetrahydrofuran Carboxylic Acids

Oxidative methods provide a direct route to tetrahydrofuran carboxylic acids from hydroxylated precursors. A notable sustainable approach is the synthesis of tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), a structural analogue of the target compound, from the bio-based chemical 5-(hydroxymethyl)furfural (HMF). acs.org This process involves the initial hydrogenation of HMF to yield tetrahydrofuran-2,5-dimethanol (THFDM), which is then subjected to selective aerobic oxidation. acs.orgrsc.org

Researchers have successfully utilized hydrotalcite (HT)-supported gold nanoparticle catalysts for this transformation in water, achieving a high yield of THFDCA (91%) at 110 °C under 30 bar of air pressure without the need for a homogeneous base. acs.org The reaction proceeds through the oxidation of one alcohol group to a carboxylic acid, forming 5-hydroxymethyl tetrahydrofuran-2-carboxylic acid as an intermediate, which is then further oxidized. acs.org Another efficient system employs a Pt/OMS-2 catalyst (platinum on manganese oxide octahedral molecular sieves) for the base-free aerobic oxidation of THFDM. rsc.orgrsc.org This method can achieve a 100% conversion of THFDM and a 95.1% yield of THFDCA under relatively mild conditions (100 °C, 0.1 MPa O₂). rsc.org The efficacy of the Pt/OMS-2 catalyst is attributed to the Mars-van Krevelen (MvK) mechanism, where oxygen vacancies on the catalyst support enhance the mobility of surface lattice oxygen, facilitating the oxidation process. rsc.orgrsc.org

Additionally, palladium-based systems, such as Pd/C, can be used to oxidize precursors like 3-hydroxytetrahydrofuran (B147095) to yield tetrahydrofuran-3-carboxylic acid.

Derivatization of Precursor Tetrahydrofuran Rings

A powerful strategy for creating substituted tetrahydrofuran dicarboxylic acids involves the manipulation of pre-existing cyclic or bicyclic precursors. This approach offers excellent control over the relative stereochemistry of the final product. acs.org An efficient synthesis of 2-substituted (±)-(2R,3R,5R)-tetrahydrofuran-3,5-dicarboxylic acid derivatives has been developed starting from 5-norborne-2-ol. acs.orgnih.govacs.org

The key steps in this sequence involve:

Transformation of the starting material into a key bicyclic intermediate, (±)-methyl 5,6-exo,exo-(isopropylidenedioxy)-2-oxabicyclo[2.2.1]heptane-3-exo-carboxylate. acs.orgacs.org

Manipulation of the substituent at the 3-position of this bicyclic system. acs.org

An oxidative ring-opening of the bicyclic ether, catalyzed by a Ruthenium(III) chloride and sodium periodate (B1199274) (RuCl₃/NaIO₄) system, which yields the desired tetrahydrofuran-3,5-dicarboxylic acid derivatives with complete control of the relative stereochemistry. acs.orgnih.govacs.org

This methodology highlights how complex precursors can be derivatized through a series of controlled chemical transformations to generate highly functionalized tetrahydrofuran structures. acs.org

Carbonylation Reactions for Carboxylic Acid Introduction

Carbonylation reactions, which involve the introduction of a carbonyl group (C=O) using carbon monoxide, represent a fundamental method for synthesizing carboxylic acids. youtube.com In the context of tetrahydrofuran synthesis, palladium(II)-mediated intramolecular alkoxycarbonylation is a stereoselective method for forming functionalized tetrahydrofuran rings from hydroxyalkenes. acs.org

The general principle involves the reaction of an organic electrophile, such as an alcohol or halide, with carbon monoxide in the presence of a transition metal catalyst, typically palladium or nickel. youtube.com The process initiates with the formation of a carbocation or an organometallic intermediate, which then reacts with carbon monoxide to form an acylium cation or an acyl complex. youtube.com Subsequent reaction with water or another nucleophile yields the carboxylic acid derivative. youtube.com These reactions are truly catalytic, as the palladium or nickel in the zero-oxidation state is regenerated without the need for an external reducing agent. youtube.com This strategy can be applied to a wide range of substrates, including alkenes, alkynes, and epoxides, to introduce carboxylic acid functionalities. youtube.com

Synthesis of Substituted Tetrahydrofuran-3,4-dicarboxylate Derivatives

The synthesis of substituted versions of the core this compound structure allows for the creation of a diverse library of compounds, often serving as key intermediates for complex natural products like lignans (B1203133). thieme-connect.com

Synthesis of Aryl-Substituted Tetrahydrofuran-3,4-dicarboxylates

A stereoselective and convenient route has been developed for synthesizing asymmetric 2-aryltetrahydrofuran-3,4-dicarboxylate derivatives. thieme-connect.com These compounds are valuable precursors for lignans and other natural products containing a tetrahydrofuran ring. thieme-connect.com The synthetic pathway consists of two main steps:

Diels-Alder Reaction: The process begins with a Diels-Alder reaction between a 2-aryl-4-phenyloxazole and dimethyl acetylenedicarboxylate. This reaction is heated to 140-145 °C and yields a dimethyl 2-arylfuran-3,4-dicarboxylate. thieme-connect.com

Catalytic Hydrogenation: The resulting furan derivative is then subjected to catalytic hydrogenation using a 10% Palladium-on-carbon (Pd-C) catalyst under hydrogen pressure (100 MPa) at 100 °C. This step reduces the furan ring to a tetrahydrofuran ring, yielding the final 2-aryltetrahydrofuran-3,4-dicarboxylate product in high yields. thieme-connect.com

The following table summarizes the results for the synthesis of various aryl-substituted tetrahydrofuran-3,4-dicarboxylates.

Aryl SubstituentIntermediate (Furan) YieldFinal Product (Tetrahydrofuran) Yield
4-Methoxyphenyl81.0%91.2%
3,4-Methylenedioxyphenyl78.2%89.5%
3,4-Dimethoxyphenyl76.5%88.7%
Phenyl83.4%92.3%

Data sourced from a study on the stereoselective synthesis of 2-aryltetrahydrofuran-3,4-dicarboxylate derivatives. thieme-connect.com

Synthesis of 2,5-Bis-substituted Tetrahydrofuran-3,4-dicarboxylic Acids

Methods for synthesizing 2,5-bis-substituted tetrahydrofuran-3,4-dicarboxylic acids are of interest due to their presence in natural structures, such as those implicated in plant cell wall cross-linking. rsc.org One such compound, 2,5-bis-(4-hydroxy-3-methoxyphenyl)-tetrahydrofuran-3,4-dicarboxylic acid, has been identified and synthesized. rsc.org Its synthesis was achieved through a pathway involving the coupling of a cinnamate (B1238496) ester with a β-ketoester. rsc.org The final steps included debenzylation and hydrogenation over a 10% Pd/C catalyst, followed by saponification with sodium hydroxide (B78521) to yield the target dicarboxylic acid. rsc.org

Another significant route is the bio-based synthesis of tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) from tetrahydrofuran-2,5-dimethanol (THFDM). acs.org This method utilizes aerobic oxidation with specific catalysts.

The table below details the conditions and outcomes for this catalytic oxidation.

CatalystTemperaturePressureTimeTHFDM ConversionTHFDCA Yield
Au/HT110 °C30 bar air7 h>99%91%
Pt/OMS-2100 °C0.1 MPa O₂3 h100%95.1%

Data sourced from studies on the aerobic oxidation of THFDM. acs.orgrsc.org

Convergent and Divergent Synthetic Routes to Complex this compound Architectures

The construction of complex molecules containing the this compound scaffold can be approached through either convergent or divergent synthetic strategies. A divergent synthesis is defined as a method where a common, advanced intermediate can be transformed into multiple distinct target compounds. nih.gov This approach is highly efficient for creating families of structurally related natural products or analogues for structure-activity relationship studies. nih.gov

An example of a divergent approach can be seen in the synthesis of 2-substituted (±)-(2R,3R,5R)-tetrahydrofuran-3,5-dicarboxylic acid derivatives. acs.org Here, a key bicyclic intermediate, (±)-methyl 5,6-exo,exo-(isopropylidenedioxy)-2-oxabicyclo[2.2.1]heptane-3-exo-carboxylate, serves as a versatile platform. acs.orgacs.org The substituents on this common intermediate can be chemically manipulated through various reactions before the final oxidative ring-opening step. acs.org This allows for the generation of a wide array of differently substituted tetrahydrofuran dicarboxylic acids from a single precursor pathway.

Conversely, a convergent synthesis involves the independent preparation of two or more complex fragments of the target molecule, which are then joined together in a later stage. The synthesis of 2-aryltetrahydrofuran-3,4-dicarboxylates illustrates this concept. thieme-connect.com In this route, the aryl-substituted oxazole (B20620) and the dienophile (dimethyl acetylenedicarboxylate) are prepared or sourced separately. thieme-connect.com They are then combined in the crucial Diels-Alder reaction to assemble the core furan-dicarboxylate structure, which is subsequently hydrogenated. thieme-connect.com This strategy of bringing together distinct, pre-synthesized components is a hallmark of convergent synthesis.

Stereochemical Aspects and Enantioselective Synthesis of Tetrahydrofuran 3,4 Dicarboxylic Acid Architectures

Elucidation of Stereoisomers of Tetrahydrofuran-3,4-dicarboxylic Acid

A molecule with 'n' stereocenters can have a maximum of 2ⁿ stereoisomers. libretexts.org For this compound, the carbon atoms at positions 3 and 4 are chiral centers, meaning it can exist as up to four distinct stereoisomers. These stereoisomers are categorized into diastereomers and enantiomers.

Diastereomers are stereoisomers that are not mirror images of each other. byjus.com For a 3,4-disubstituted tetrahydrofuran (B95107), the relative orientation of the two carboxyl groups gives rise to two diastereomers: cis and trans.

Cis Isomer : In the cis diastereomer, the two carboxylic acid groups are located on the same face of the five-membered ring. This isomer itself is chiral and exists as a pair of enantiomers: (3R,4S)-Tetrahydrofuran-3,4-dicarboxylic acid and (3S,4R)-Tetrahydrofuran-3,4-dicarboxylic acid. Note that the cis configuration does not result in a meso compound in this case because the ring itself lacks a plane of symmetry that would bisect the C3-C4 bond.

Trans Isomer : In the trans diastereomer, the two carboxylic acid groups are on opposite faces of the ring. This diastereomer is also chiral and exists as a pair of enantiomers: (3R,4R)-Tetrahydrofuran-3,4-dicarboxylic acid and (3S,4S)-Tetrahydrofuran-3,4-dicarboxylic acid.

These diastereomers possess different physical properties, such as melting points, boiling points, and solubility, which allows for their separation by standard laboratory techniques like chromatography or crystallization. byjus.com

Enantiomers are non-superimposable mirror images that have identical physical properties in an achiral environment, making their separation challenging. libretexts.org The process of separating a racemic mixture (a 50:50 mixture of enantiomers) is known as resolution. libretexts.org

A widely used method for the resolution of carboxylic acids is through the formation of diastereomeric salts. nii.ac.jp This involves reacting the racemic mixture of this compound with an enantiomerically pure chiral base. libretexts.org The resulting products are diastereomeric salts, which, like other diastereomers, have different solubilities and can be separated by fractional crystallization. libretexts.orgnii.ac.jp Once the diastereomeric salts are separated, treatment with a strong acid regenerates the individual, enantiomerically pure carboxylic acids. libretexts.org

Table 1: Common Chiral Resolving Agents for Acids

Chiral BaseStructureTypical Application
(R)-(+)-1-PhenylethylamineC₈H₁₁NA versatile and common resolving agent for a wide range of racemic acids. libretexts.org
(S)-(-)-1-PhenylethylamineC₈H₁₁NThe enantiomer of the above, used to isolate the other enantiomer of the acid. sigmaaldrich.com
BrucineC₂₃H₂₆N₂O₄A natural alkaloid used for resolving acidic compounds.
(1R,2S)-(-)-EphedrineC₁₀H₁₅NOA chiral amino alcohol frequently used in diastereomeric salt formation. sigmaaldrich.com
(+)-CinchonineC₁₉H₂₂N₂OA cinchona alkaloid that serves as a chiral base for resolution.

Asymmetric Synthetic Strategies

To avoid the often tedious process of resolution and to directly synthesize a specific desired stereoisomer, chemists employ asymmetric synthesis. These strategies utilize chiral information from a catalyst or a reagent to influence the stereochemical outcome of a reaction.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

In the context of synthesizing chiral tetrahydrofurans, an auxiliary can be attached to a precursor molecule to direct a cyclization or a key bond-forming step. For example, chiral oxazolidinones, as developed by Evans, can be acylated with a precursor acid. wikipedia.org The resulting imide can then undergo a stereoselective reaction, such as an alkylation or an aldol (B89426) reaction, where the bulky auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less hindered side. wikipedia.org A synthesis of a substituted tetrahydrofuran might involve a chiral auxiliary to set the stereochemistry of a side chain on an acyclic precursor, which then directs the subsequent intramolecular cyclization to form the ring with high diastereoselectivity.

Table 2: Examples of Chiral Auxiliaries

AuxiliaryClassKey Feature
Evans' OxazolidinonesOxazolidinoneDirects stereoselective alkylations, aldol, and Michael additions via a rigid chelated transition state. sigmaaldrich.comwikipedia.org
CamphorsultamSulfonamideProvides high stereoselectivity in a variety of reactions, including Diels-Alder and conjugate additions.
PseudoephedrineAmino alcoholForms amides that can be deprotonated and alkylated with high diastereoselectivity to create chiral carboxylic acids. wikipedia.org
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)HydrazineForms chiral hydrazones that undergo stereoselective α-alkylation.

Organocatalytic Enantioselective Routes

Organocatalysis is a branch of catalysis that uses small, chiral organic molecules to accelerate chemical reactions enantioselectively. scienceopen.com These catalysts operate through various activation modes, such as the formation of transient enamines or iminium ions, or through non-covalent interactions like hydrogen bonding. scienceopen.comnih.gov

For the synthesis of chiral tetrahydrofurans, an organocatalytic approach could involve an intramolecular cycloetherification. For instance, cinchona alkaloid-derived thiourea (B124793) catalysts can activate ε-hydroxy-α,β-unsaturated ketones. organic-chemistry.org The thiourea moiety activates the substrate through hydrogen bonding, facilitating the conjugate addition of the hydroxyl group to the enone system in a highly enantioselective manner, thereby forming the chiral tetrahydrofuran ring. organic-chemistry.org Such strategies offer a powerful means to construct the core structure with high enantiomeric excess under mild reaction conditions. nih.gov

Table 3: Common Organocatalytic Strategies for Heterocycle Synthesis

Catalyst TypeActivation ModeExample Reaction
Proline and its derivativesEnamine/Iminium CatalysisMichael additions, Aldol reactions, Mannich reactions. scienceopen.com
Chiral Phosphoric Acids (e.g., TRIP)Brønsted Acid CatalysisCyclizations, Pictet-Spengler reactions, Hantzsch synthesis. scienceopen.comnih.gov
Thiourea DerivativesHydrogen Bond DonationMichael additions, Diels-Alder reactions, aza-Henry reactions.
Cinchona AlkaloidsBrønsted Base/Nucleophilic CatalysisConjugate additions, cycloetherifications. organic-chemistry.org

Metal-Catalyzed Asymmetric Synthesis of Tetrahydrofuran Derivatives

Transition metal catalysis is a cornerstone of modern asymmetric synthesis. acs.org In this approach, a metal center, complexed with a chiral ligand, activates the substrates and orchestrates the bond-forming events within a chiral environment, leading to an enantiomerically enriched product. acs.org

Several metal-catalyzed methods are effective for synthesizing chiral tetrahydrofurans. organic-chemistry.org

Palladium-Catalyzed Cyclizations : A powerful strategy involves the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl or vinyl halides. This process can form both a C-C and a C-O bond in a single operation, often with high levels of diastereoselectivity, to produce substituted tetrahydrofurans. nih.gov

Copper-Catalyzed Reactions : Copper complexes with chiral ligands can catalyze sequential reactions, such as an asymmetric Henry reaction followed by an iodocyclization, to afford polysubstituted tetrahydrofuran derivatives with excellent yields and high enantioselectivities (up to 97% ee). chemistryviews.org

Rhodium-Catalyzed Cycloadditions : Rhodium catalysts can promote the [3+2] cycloaddition between carbonyl ylides and alkenes. The use of chiral rhodium complexes enables these transformations to be carried out asymmetrically, providing access to complex and enantioenriched tetrahydrofuran structures. nih.gov

Nickel-Catalyzed C-H Functionalization : Recent advances have demonstrated that dual photo-HAT/nickel catalysis can achieve the enantioselective C(sp³)–H functionalization of simple oxacycles, allowing for the direct construction of enantiomerically enriched tetrahydrofuran derivatives from abundant feedstocks. organic-chemistry.org

Table 4: Selected Metal-Catalyzed Asymmetric Syntheses of Tetrahydrofurans

Metal/Ligand SystemReaction TypeProduct TypeReference
Pd / Chiral PhosphineIntramolecular Alkene InsertionSubstituted Tetrahydrofurans nih.gov
Cu / Chiral Box LigandSequential Henry Reaction/IodocyclizationPolysubstituted Tetrahydrofurans chemistryviews.org
Rh / Chiral Carboxylate[3+2] Cycloaddition of Carbonyl YlidesFused/Substituted Tetrahydrofurans nih.gov
Ni / Chiral PyridyloxazolinePhotoredox C-H FunctionalizationFunctionalized Tetrahydrofurans organic-chemistry.org

Enzymatic Resolution Techniques for Tetrahydrofuran Dicarboxylic Acids

Enzymatic resolution is a powerful technique for obtaining enantiomerically pure compounds, leveraging the high stereoselectivity of enzymes. For dicarboxylic acids within the tetrahydrofuran family and their precursors, this method offers a green and efficient pathway to chiral molecules. Kinetic resolution, including dynamic kinetic resolution, is a common approach where an enzyme selectively catalyzes the transformation of one enantiomer from a racemic mixture, allowing for the separation of the unreacted enantiomer or the newly formed product.

A pertinent example is the dynamic kinetic resolution of 5-hydroxy-2(5H)-furanones, which serve as valuable precursors for the synthesis of enantiopure D-ring components of strigolactone analogues. ru.nl In this process, a lipase (B570770) mediates an asymmetric transformation using an acyl donor. The labile stereogenic center at C-5 of the furanone allows for the interconversion of its enantiomers through mutarotation. This dynamic process enables the enzyme to continuously convert the racemate into a single desired enantiomer of the corresponding 5-acetoxy-2(5H)-furanone, theoretically achieving a 100% yield. ru.nl

The lipase from Pseudomonas cepacia (lipase PS) has been effectively used with vinyl acetate (B1210297) as an irreversible acyl donor in dichloromethane. ru.nl Studies show that while methyl substituents on the furanone ring can negatively impact the reaction rate, higher temperatures can significantly accelerate the process without compromising the high enantioselectivity. ru.nl The enantiomeric excess (e.e.) remains constant throughout the reaction, indicating that the stereoinversion is substantially faster than the enzymatic acetylation. ru.nl

Table 1: Dynamic Kinetic Resolution of 5-Hydroxy-2(5H)-furanones (4a-d) to 5-Acetoxy-2(5H)-furanones (5a-d) using Lipase PS. ru.nl
EntrySubstrateTimeTemp (°C)e.e. (%)Product
14a48 h2084(-) 5a
24a150 h2084(-) 5a
34b28 d3578(-) 5b
44c166 h3084(-) 5c
54d168 h3086(-) 5d

Another relevant enzymatic approach is the kinetic resolution of racemic esters via enantioselective hydrolysis. For instance, (R)-tetrahydrofuran-2-carboxylic acid has been prepared through the kinetic resolution of its racemic ethyl ester, ethyl (±)-tetrahydrofuran-2-carboxylate, catalyzed by an Aspergillus melleus protease. researchgate.net This reaction yielded the desired (R)-acid with a high enantiomeric excess (93.9% e.e.) and a 35% yield, demonstrating the utility of enzymatic hydrolysis for resolving tetrahydrofuran-based carboxylic acid derivatives. researchgate.net These enzymatic strategies, proven effective for closely related tetrahydrofuran structures and their precursors, represent key methodologies applicable to the stereoselective synthesis of chiral tetrahydrofuran-3,4-dicarboxylic acids.

Control of Relative Stereochemistry in this compound Synthesis

Controlling the relative stereochemistry at the C3 and C4 positions is a critical challenge in the synthesis of substituted tetrahydrofurans, including this compound. Various synthetic strategies have been developed to achieve high diastereoselectivity, primarily through intramolecular cyclization reactions where the stereochemical outcome is directed by the substrate, reagents, or catalyst.

Palladium-catalyzed reactions are prominent in the stereoselective synthesis of the tetrahydrofuran core. A method involving the reaction of γ-hydroxy alkenes with aryl bromides, catalyzed by palladium, forms both a C-C and a C-O bond in a single step with diastereoselectivities reaching over 20:1. organic-chemistry.org The mechanism is believed to proceed through the intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.org Furthermore, Pd-catalyzed tandem oxidative cyclization can be controlled by introducing a hydrogen-bond acceptor in the substrate, which enhances both reactivity and diastereoselectivity in the formation of highly substituted tetrahydrofurans. acs.org

A distinct approach involves the thermal transformation of 3,3-dicyano-1,5-dienes that bear tert-butyl carbonates. This method yields 2,3,4-trisubstituted tetrahydrofurans through a sequence of a Cope rearrangement, Boc deprotection, and an intramolecular oxy-Michael addition. nsf.gov The stereochemical outcome of this transformation is highly dependent on the geometry of the starting diene. For example, the E- and Z-isomers of a diene precursor react diastereoselectively to produce different major diastereomers of the tetrahydrofuran product. The observed stereochemistry can be rationalized using a Zimmerman−Traxler model for the transition state, leading to a product where the malononitrile (B47326) group adopts a pseudo-equatorial position. nsf.gov

Table 2: Diastereoselective Synthesis of Tetrahydrofurans from 1,5-Dienes. nsf.gov
Starting MaterialProductYield (%)Diastereomeric Ratio (dr)
E-1a3a7010:1
Z-1aiso-3a8610:1
1e (α-isopropyl group)3e509:1

The stereochemistry of additions to lactone precursors also provides a route to controlling the final tetrahydrofuran structure. In the synthesis of the lignan (B3055560) (±)-dihydrosesamin, which features a 2,3-trans-3,4-cis trisubstituted tetrahydrofuran core, the stereochemistry of additions to 3-arylidene lactones was found to be controlled by the substituent at the C5 position rather than the C4 position. rsc.org This finding dictates the use of a 4,5-cis-lactone precursor to achieve the desired cis,cis geometry between the new substituents at C2 and C3, which is then followed by epimerization at C2 to furnish the final target stereochemistry. rsc.org

Additionally, reagent-based stereocontrol is a viable strategy. The use of zinc enolates, prepared from alkali metal enolates and zinc chloride (ZnCl₂), can control the stereochemistry in aldol condensation reactions that may precede cyclization to form the tetrahydrofuran ring. wikipedia.org This control is attributed to the formation of a chelate structure involving the zinc atom, which favors the formation of one diastereomer over another. wikipedia.org These diverse methods highlight the importance of carefully selecting precursors, catalysts, and reaction conditions to dictate the relative stereochemistry in the synthesis of complex tetrahydrofuran architectures like this compound.

Reaction Mechanisms and Chemical Transformations of Tetrahydrofuran 3,4 Dicarboxylic Acid Systems

Reactivity of Carboxylic Acid Functionalities

The presence of two carboxylic acid groups on the tetrahydrofuran (B95107) ring dictates a significant portion of the reactivity of tetrahydrofuran-3,4-dicarboxylic acid. These functional groups are susceptible to a variety of transformations typical of carboxylic acids.

Esterification of this compound can be achieved through several methods, with the Fischer esterification being a common approach. This reaction involves treating the dicarboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The equilibrium nature of the Fischer esterification often necessitates the use of a large excess of the alcohol or the removal of water to drive the reaction to completion. masterorganicchemistry.com For instance, the reaction of a dicarboxylic acid like adipic acid with an alcohol under acidic conditions yields the corresponding diester. masterorganicchemistry.com

Alternative esterification methods include reaction with dialkyl dicarbonates in the presence of a Lewis acid catalyst like magnesium chloride. organic-chemistry.org This method proceeds through the formation of a carboxylic anhydride (B1165640) intermediate. organic-chemistry.org For specialized applications, coupling reagents such as TBTU, TATU, or COMU can be used to facilitate ester formation from carboxylic acids and alcohols, including phenols, at room temperature. organic-chemistry.org

An efficient synthesis of 2-substituted (±)-(2R,3R,5R)-tetrahydrofuran-3,5-dicarboxylic acid derivatives has been developed, which involves the formation of a methyl ester at one of the carboxylic acid positions. nih.gov

The following table summarizes various reagents and conditions used for esterification reactions of carboxylic acids.

Reagent/CatalystConditionsProductReference
Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH)Equilibrium conditions, often with excess alcoholEster masterorganicchemistry.commasterorganicchemistry.com
Dialkyl dicarbonates, Lewis Acid (e.g., MgCl₂)-Ester organic-chemistry.org
TBTU, TATU, or COMU, Organic BaseRoom temperatureEster organic-chemistry.org

This table provides a summary of general esterification methods applicable to carboxylic acids and does not represent specific reactions performed on this compound itself.

The carboxylic acid functionalities of this compound can be converted to amides. Direct amidation by heating a carboxylic acid with an amine is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. rsc.orgjackwestin.com To overcome this, dehydrating agents or coupling reagents are frequently employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) facilitate the formation of an amide by activating the carboxylic acid to form a good leaving group, which is then displaced by an amine. jackwestin.com Propanephosphonic acid anhydride (T3P) is another effective reagent for promoting amidation. nih.gov

Catalytic methods have also been developed. For example, titanium tetrafluoride (TiF₄) has been shown to catalyze the direct amidation of both aromatic and aliphatic carboxylic acids with various amines in good to excellent yields. rsc.org This method is notable for its efficiency, with aliphatic acids often reacting faster and requiring lower catalyst loading than aromatic acids. rsc.org

A patent describes the synthesis of 3-amino-tetrahydrofuran-3-carboxylic acid amide derivatives, highlighting the importance of this class of compounds. google.com

The table below outlines common reagents used for the amidation of carboxylic acids.

Reagent/CatalystConditionsProductReference
Dicyclohexylcarbodiimide (DCC)-Amide jackwestin.com
Propanephosphonic acid anhydride (T3P)-Amide nih.gov
Titanium tetrafluoride (TiF₄)Refluxing tolueneAmide rsc.org

This table provides a summary of general amidation methods applicable to carboxylic acids and does not represent specific reactions performed on this compound itself.

The carboxylic acid groups of this compound can be reduced to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to alcohols. wikipedia.org However, its high reactivity can lead to a lack of selectivity with other functional groups. commonorganicchemistry.com

Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are often preferred for the selective reduction of carboxylic acids in the presence of other functional groups like esters. commonorganicchemistry.comacs.org The reaction with BH₃-THF is typically rapid and convenient. acs.org It's important to use fresh BH₃-THF as it can decompose, leading to incomplete reactions. reddit.com An alternative two-step procedure involves the activation of the carboxylic acid followed by reduction with sodium borohydride (B1222165) (NaBH₄). commonorganicchemistry.com

The successful reduction of a related compound, tetrahydrofuran-2,5-dimethanol, highlights the feasibility of converting the diacid to the corresponding diol. acs.org

The following table summarizes common reducing agents for carboxylic acids.

Reducing AgentKey FeaturesProductReference
Lithium aluminum hydride (LiAlH₄)Powerful, non-selectivePrimary Alcohol wikipedia.org
Borane-tetrahydrofuran (BH₃-THF)Selective for carboxylic acids over estersPrimary Alcohol commonorganicchemistry.comacs.org
Borane-dimethyl sulfide (BH₃-SMe₂)More stable than BH₃-THFPrimary Alcohol commonorganicchemistry.com
1) Activation, 2) Sodium borohydride (NaBH₄)Useful for substrates with incompatible functional groupsPrimary Alcohol commonorganicchemistry.com

This table provides a summary of general reduction methods applicable to carboxylic acids and does not represent specific reactions performed on this compound itself.

Transformations of the Tetrahydrofuran Ring

The tetrahydrofuran ring itself can undergo chemical transformations, although it is generally more stable than its unsaturated precursor, furan (B31954).

The tetrahydrofuran ring can be opened under certain conditions. For instance, cyclic ethers like tetrahydrofuran can be cleaved by treatment with sulfuric acid and acetic anhydride at room temperature to yield diacetoxyalkanes. researchgate.net Theoretical studies have investigated the ring-opening of tetrahydrofuran by frustrated Lewis pairs (FLPs), suggesting that certain aluminum/phosphorus-based FLPs can facilitate this reaction. nih.govacs.org The reaction of a boryl triflate with nucleophiles in THF can also lead to the insertion of THF with ring opening. rsc.org The cationic ring-opening polymerization of tetrahydrofuran can be catalyzed by solid acids like tungstophosphoric acid, often requiring an activator like acetic anhydride. nih.gov

This compound can be synthesized by the hydrogenation of its unsaturated precursor, furan-3,4-dicarboxylic acid. epa.gov The catalytic hydrogenation of the furan ring is a common method for producing tetrahydrofuran derivatives. wikipedia.org For example, 2,5-furandicarboxylic acid (FDCA) can be selectively hydrogenated to 2,5-tetrahydrofurandicarboxylic acid (THFDCA). sugar-energy.com This process typically employs a specialized catalyst to ensure the saturation of the furan ring while preserving the carboxylic acid groups. sugar-energy.com A process for purifying crude furan-2,5-dicarboxylic acid involves a mild hydrogenation step. google.com

Derivatization of the Cyclic Ether Moiety

The cyclic ether component of this compound and its derivatives can undergo specific transformations, primarily involving the cleavage of the C-O bond. These reactions often require strong acidic conditions or the use of specific reagents to activate the otherwise relatively inert ether linkage. libretexts.orglibretexts.org

One of the most common reactions involving the ether moiety is acidic cleavage. libretexts.org Under the influence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), the ether oxygen is protonated, forming a good leaving group. libretexts.orglibretexts.org Subsequently, a nucleophilic substitution reaction occurs. The reaction pathway, whether it proceeds via an S(_N)1 or S(_N)2 mechanism, is largely determined by the structure of the substituents on the tetrahydrofuran ring and the nature of the strong acid used. libretexts.orglibretexts.org For instance, in ethers with primary alkyl substituents, the reaction typically follows an S(_N)2 pathway where the halide ion attacks the less sterically hindered carbon. libretexts.org If a tertiary alkyl group is present, an S(_N)1 mechanism is more likely, proceeding through a stable carbocation intermediate. libretexts.org

Ring-opening reactions can also be achieved using other catalytic systems. For example, cyclic ethers like tetrahydrofuran can be cleaved at room temperature using a mixture of sulfuric acid and acetic anhydride, which yields diacetoxyalkanes. researchgate.net Furthermore, frustrated Lewis pairs (FLPs) have been theoretically studied for their potential to activate and open the tetrahydrofuran ring. nih.govacs.org These systems, which feature sterically hindered Lewis acids and bases, can interact with the ether oxygen, facilitating ring cleavage. nih.govacs.org The efficiency of this process is related to the distance between the Lewis acidic and basic centers in the FLP. acs.org In some cases, the ring-opening of tetrahydrofuran can be coupled with other reactions, such as in the presence of a boryl triflate and an aryloxide, leading to the incorporation of the -(CH(_2))(_4)O- unit into a new molecule. rsc.org

The table below summarizes key methods for the derivatization of the tetrahydrofuran ether moiety.

Reagent(s)Reaction TypeProduct(s)
Strong acids (e.g., HI, HBr)Acidic Cleavage (S(_N)1 or S(_N)2)Alkyl halides and alcohols
Sulfuric acid / Acetic anhydrideRing OpeningDiacetoxyalkanes
Frustrated Lewis Pairs (FLPs)Ring OpeningVaries depending on FLP structure
Boryl triflate / AryloxideRing Opening / IncorporationAryloxy-butoxy-boron compounds

Mechanistic Investigations of Key Synthetic Steps

The synthesis of the this compound framework often begins with a Diels-Alder reaction, a [4+2] cycloaddition. masterorganicchemistry.com A common approach involves the reaction of furan (the diene) with maleic anhydride (the dienophile). zbaqchem.comacs.org This reaction proceeds through a concerted mechanism, where the new sigma bonds are formed simultaneously as the pi bonds of the diene and dienophile rearrange. zbaqchem.comyoutube.com The result is a bicyclic adduct, an oxanorbornene derivative, which serves as a precursor to the final tetrahydrofuran structure. acs.org

The stereoselectivity of the Diels-Alder reaction, specifically the preference for the endo or exo product, is a critical aspect. In the reaction between furan and maleic anhydride, furan is noted to be less reactive and less endo-selective compared to a diene like cyclopentadiene. rsc.orgresearchgate.netrsc.org The small energy difference between the endo and exo transition states often leads to a mixture of products. rsc.org However, the selectivity can be influenced by several factors, including the presence of substituents on the furan ring and the reaction conditions. rsc.orgresearchgate.net Electron-donating groups on the furan can increase both reactivity and selectivity. rsc.orgresearchgate.net The use of ionic liquids as solvents has also been shown to enhance the yield and favor the formation of the endo adduct. thieme-connect.com Computational studies using the Activation Strain Model (ASM) have been employed to analyze the factors controlling reactivity and selectivity in these reactions. rsc.orgresearchgate.net

Following the Diels-Alder reaction, the double bond in the resulting oxanorbornene adduct is typically reduced via catalytic hydrogenation to yield the saturated tetrahydrofuran ring system. This step is crucial for obtaining this compound and its esters.

The mechanism of catalytic hydrogenation involves the adsorption of the unsaturated molecule onto the surface of a metal catalyst, such as palladium (Pd) or copper-based catalysts. researchgate.netumn.edu Hydrogen molecules also adsorb onto the catalyst surface and dissociate into hydrogen atoms. These atoms are then transferred sequentially to the carbons of the double bond, resulting in a saturated C-C bond.

Studies on the hydrogenation of maleic anhydride and its derivatives have provided insights into the reaction pathways. researchgate.netumn.edu For example, density functional theory (DFT) calculations on the hydrogenation of maleic anhydride over a palladium cluster model have explored the adsorption geometries and energetics of the reaction intermediates. umn.edu The reaction is understood to proceed through intermediates like succinic anhydride and γ-butyrolactone. umn.edu The choice of catalyst and reaction conditions is vital to ensure selective hydrogenation of the carbon-carbon double bond without causing undesired side reactions, such as the opening of the anhydride or ether ring. researchgate.net

The dicarboxylic acid form is often obtained by the hydrolysis of its corresponding diester derivatives, such as dimethyl or diethyl tetrahydrofuran-3,4-dicarboxylate. This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : This reaction is the reverse of Fischer esterification and is an equilibrium process. chemistrysteps.com The mechanism begins with the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., H(3)O(+)), which makes the carbonyl carbon more electrophilic. youtube.comlibretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.comlibretexts.org This is followed by a series of proton transfers, which converts the alkoxy group (-OR) into a good leaving group (HOR). The leaving group is then expelled, and deprotonation of the resulting carbonyl yields the carboxylic acid and regenerates the acid catalyst. youtube.com To drive the equilibrium towards the products, a large excess of water is typically used. chemistrysteps.comlibretexts.org

Base-Catalyzed Hydrolysis (Saponification) : This process is generally irreversible and more efficient than acid-catalyzed hydrolysis. chemistrysteps.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH) on the carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the alkoxide ion (RO) as the leaving group. The alkoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid to give a carboxylate salt and an alcohol. This final acid-base step is essentially irreversible and drives the reaction to completion. chemistrysteps.com

Radical cyclization offers an alternative route to constructing the substituted tetrahydrofuran ring system. numberanalytics.com These reactions involve the intramolecular addition of a radical to a multiple bond. numberanalytics.comwikipedia.org The general mechanism involves three main stages: initiation, propagation (cyclization), and termination. numberanalytics.com

Initiation : A radical is generated on the substrate, often by the action of a radical initiator like AIBN (azobisisobutyronitrile) with a reagent such as tributyltin hydride. numberanalytics.comnih.gov

Propagation (Cyclization) : The generated radical attacks an internal double or triple bond within the same molecule. For the synthesis of five-membered rings like tetrahydrofuran, a 5-exo-trig cyclization is kinetically favored over a 6-endo-trig cyclization according to Baldwin's rules. harvard.edu This means the radical adds to the external carbon of the double bond, forming a five-membered ring with the new radical center located outside the ring. wikipedia.org

Termination : The cyclized radical is then quenched, for instance, by abstracting a hydrogen atom from tributyltin hydride, to yield the final product and regenerate the tin radical to continue the chain reaction. numberanalytics.com

Various methods have been developed for synthesizing substituted tetrahydrofurans via radical cyclization, starting from precursors like unsaturated alkyl halides or epoxides. acs.orgorganic-chemistry.orgrsc.org The stereochemical outcome of these cyclizations can be highly dependent on the reaction conditions and the presence of additives like Lewis acids. nih.gov

Regioselectivity and Chemoselectivity in Transformations

Regioselectivity and chemoselectivity are critical considerations in the chemical transformations of this compound and its derivatives, given the presence of multiple functional groups (two carboxylic acids/esters and a cyclic ether).

Regioselectivity refers to the preference for reaction at one site over another. In the context of radical cyclizations to form substituted tetrahydrofurans, the regioselectivity is often governed by Baldwin's rules, with 5-exo cyclizations being strongly preferred for forming five-membered rings. harvard.eduorganic-chemistry.org This leads to the formation of the tetrahydrofuran ring rather than a six-membered tetrahydropyran (B127337) ring. The regioselectivity of other reactions, such as the acidic cleavage of the ether, depends on the electronic and steric properties of the substituents on the ring. libretexts.org

Chemoselectivity is the preferential reaction of one functional group in the presence of others. For example, in the reduction of this compound, a reagent like borane-tetrahydrofuran complex (BH(_3)-THF) can be used to selectively reduce the carboxylic acid groups to alcohols without affecting the cyclic ether linkage. acs.org Conversely, catalytic hydrogenation with catalysts like palladium is used to selectively reduce a C=C double bond in a precursor molecule without affecting the ester or anhydride functionalities. umn.edu

In esterification or hydrolysis reactions, the two carboxyl groups (or ester groups) at the C-3 and C-4 positions can exhibit different reactivities due to their stereochemical relationship (cis or trans), potentially allowing for selective mono-esterification or mono-hydrolysis under carefully controlled conditions. The choice of reagents and reaction conditions is paramount to achieving the desired selective transformation.

Advanced Spectroscopic Characterization and Structural Elucidation of Tetrahydrofuran 3,4 Dicarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For tetrahydrofuran-3,4-dicarboxylic acid, ¹H and ¹³C NMR provide information on the chemical environment of each nucleus, while 2D NMR techniques are crucial for establishing connectivity and stereochemical relationships.

The analysis of ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon in the molecule. The chemical shifts are influenced by the electron-withdrawing carboxylic acid groups and the ether oxygen, leading to a distinct pattern.

¹H NMR: The proton spectrum is expected to show signals for the methine protons at C3 and C4, and the methylene (B1212753) protons at C2 and C5. The acidic protons of the carboxyl groups would appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), which can be confirmed by D₂O exchange. The protons on the tetrahydrofuran (B95107) ring would exhibit complex splitting patterns due to spin-spin coupling.

¹³C NMR: The carbon spectrum will feature distinct signals for the carbonyl carbons, the methine carbons (C3, C4), and the methylene carbons (C2, C5). The carbonyl carbons are the most deshielded, appearing far downfield. The methine carbons attached to the carboxyl groups will be downfield from the methylene carbons adjacent to the oxygen atom. oregonstate.edu

The following tables provide expected chemical shift ranges based on data for related tetrahydrofuran derivatives and general values for carboxylic acids. chemicalbook.comchemicalbook.comresearchgate.netnmrs.ioresearchgate.netchemicalbook.com

Expected ¹H NMR Chemical Shifts for this compound (Predicted values in a typical deuterated solvent like DMSO-d₆)

ProtonExpected Chemical Shift (ppm)Expected Multiplicity
-COOH> 12.0Broad Singlet (br s)
H2, H5 (Methylene)3.5 - 4.2Multiplet (m)
H3, H4 (Methine)3.0 - 3.6Multiplet (m)

Expected ¹³C NMR Chemical Shifts for this compound (Predicted values in a typical deuterated solvent like DMSO-d₆)

CarbonExpected Chemical Shift (ppm)
-COOH170 - 180
C2, C5 (Methylene)~70
C3, C4 (Methine)~45

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex NMR signals and determining the stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between H3 and H4, and between these methine protons and the adjacent methylene protons at C2 and C5, confirming the connectivity along the carbon backbone. nist.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. An HSQC spectrum would link the ¹H signals of the methine (H3, H4) and methylene (H2, H5) protons to their corresponding ¹³C signals, allowing for definitive carbon assignments. uni-muenchen.de

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique reveals spatial proximities between protons, which is critical for determining stereochemistry. For example, in the cis isomer, a cross-peak between H3 and H4 would be expected due to their spatial closeness. In the trans isomer, this cross-peak would be absent or very weak. Instead, cross-peaks between H3 and a proton on C5, and H4 and a proton on C2 on the same face of the ring would help establish the relative configuration.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. The molecular weight of this compound (C₆H₈O₅) is 160.12 g/mol . cymitquimica.com

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation. Key fragmentation pathways for dicarboxylic acids often involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

Decarboxylation: A primary fragmentation would be the loss of a carboxyl group, either as COOH (45 Da) or CO₂ (44 Da). The sequential loss of both carboxyl groups is also a probable pathway.

Ring Cleavage: Fragmentation of the tetrahydrofuran ring itself can occur, often initiated after the initial loss of substituents.

Electrospray ionization (ESI), a softer ionization technique, is well-suited for this molecule. In negative ion mode, ESI-MS would readily show the deprotonated molecule [M-H]⁻ at m/z 159 and potentially the doubly charged ion [M-2H]²⁻ at m/z 79. Tandem MS (MS/MS) on the [M-H]⁻ ion would induce fragmentation, primarily through the loss of CO₂ (44 Da) to yield a fragment at m/z 115.

Predicted Key Fragments in ESI-MS/MS of this compound

Precursor Ion (m/z)FragmentationProduct Ion (m/z)
159 ([M-H]⁻)Loss of CO₂115
159 ([M-H]⁻)Loss of H₂O141
115 ([M-H-CO₂]⁻)Loss of CO₂71

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the spectra would be dominated by absorptions from the carboxylic acid groups and the ether linkage.

The most prominent features in the IR spectrum would be:

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

An intense C=O (carbonyl) stretching band around 1700-1725 cm⁻¹, typical for a saturated carboxylic acid.

A C-O-C (ether) stretching band, expected around 1050-1150 cm⁻¹. chemicalbook.comresearchgate.net

Raman spectroscopy would complement the IR data, often showing a strong C=O stretch and being particularly useful for observing skeletal vibrations.

Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500-3300Strong, Broad
Carboxylic AcidC=O stretch1700-1725Strong
EtherC-O-C stretch1050-1150Strong
AlkaneC-H stretch2850-3000Medium

X-ray Crystallography for Absolute and Relative Stereochemistry

Single-crystal X-ray crystallography provides the most definitive method for determining molecular structure, including bond lengths, bond angles, and both relative and absolute stereochemistry. uwa.edu.auresearchgate.net Obtaining a suitable single crystal of this compound or a derivative would unambiguously establish the configuration of the stereocenters at C3 and C4. researchgate.netekb.eg

This technique would differentiate between the cis and trans diastereomers. Furthermore, for a crystal grown from an enantiomerically pure sample (e.g., only the (3R,4R)-isomer), X-ray diffraction can determine the absolute configuration by analyzing the anomalous dispersion of the X-rays, often expressed through the Flack parameter. This analysis is the gold standard for assigning the absolute structure of chiral molecules. nih.gov

Chiroptical Spectroscopy (e.g., ECD) for Absolute Configuration Determination

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) is a powerful method for determining the absolute configuration of chiral molecules in solution. nih.govresearchgate.net

The chiral isomers of this compound, (3R,4R) and (3S,4S), are expected to be ECD active. Their ECD spectra would be mirror images of each other, characterized by Cotton effects (positive or negative peaks) corresponding to electronic transitions. The meso isomer, being achiral, would be ECD silent.

The absolute configuration is typically determined by comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TDDFT). researchgate.net A good match between the experimental spectrum of an enantiomer and the calculated spectrum for a specific configuration (e.g., 3R,4R) allows for a confident assignment of its absolute stereochemistry.

Advanced Chromatographic Techniques for Separation and Purity Assessment

The separation and purity assessment of this compound and its related compounds are critical for ensuring the quality and performance of materials in which they are used. Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Advanced Polymer Chromatography (APC), provide the necessary resolution and sensitivity for these analytical challenges.

High-Performance Liquid Chromatography (HPLC) of Isomers

The separation of the stereoisomers of this compound is essential due to their different spatial arrangements, which can lead to variations in their physical properties and chemical reactivity. HPLC is a powerful technique for the resolution of such isomers. A reversed-phase HPLC method, often in combination with a mixed-mode column that also offers anion-exchange capabilities, is a common strategy for separating dicarboxylic acid isomers. helixchrom.comhelixchrom.com

The separation mechanism relies on the subtle differences in the polarity and acidity of the isomers. helixchrom.com For this compound, the cis and trans isomers will exhibit different dipole moments and steric hindrances, which affect their interaction with the stationary phase. Chiral stationary phases (CSPs) are necessary for the separation of enantiomers. sigmaaldrich.comresearchgate.net Polysaccharide-based chiral columns, for example, can be effective in resolving the enantiomers of chiral carboxylic acids. researchgate.net

A typical HPLC system for this purpose would consist of a pump, an autosampler, a column oven, and a detector, such as a UV-Vis or a mass spectrometer (MS). The choice of mobile phase is crucial and often involves a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov The pH of the mobile phase must be carefully controlled to manage the ionization state of the carboxylic acid groups, which significantly influences retention.

Below is a representative table outlining a potential HPLC method for the separation of this compound isomers, based on methods used for similar dicarboxylic acids. helixchrom.comhelixchrom.comresearchgate.net

ParameterCondition
Column Mixed-Mode (Reversed-Phase/Anion-Exchange) C18 Column (e.g., Coresep SB)
Dimensions 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 210 nm or Mass Spectrometry (ESI-)
Injection Volume 5 µL

This table represents a hypothetical HPLC method for the separation of this compound isomers, based on established principles for separating similar dicarboxylic acid compounds.

Advanced Polymer Chromatography (APC) with Gradient Elution for Related Polymer Additives

Advanced Polymer Chromatography (APC) is a modern evolution of traditional gel permeation chromatography (GPC) that utilizes smaller particle size columns (sub-3-µm) to achieve faster and higher-resolution separations of polymers and their additives. lcms.czhtds.fr This technique is particularly valuable for the analysis of polymer formulations where additives like this compound might be used to modify polymer properties.

The use of aggressive organic solvents like tetrahydrofuran (THF) is common in polymer analysis to dissolve the polymer matrix and its components. sielc.comwaters.com APC systems are specifically designed to be compatible with such solvents. htds.fr A gradient elution, where the mobile phase composition is changed during the analysis, allows for the effective separation of a complex mixture of polymer additives with varying polarities in a single run. waters.com

An APC system is often coupled with an Evaporative Light Scattering Detector (ELSD), which is a universal detector that is not dependent on the chromophoric properties of the analytes and is compatible with the organic solvents used. sielc.comwaters.com This setup enables the rapid assessment of the presence and purity of various additives in a polymer sample.

A representative APC method for the analysis of a blend of polymer additives is detailed below. This method demonstrates the capability of APC to significantly reduce analysis times compared to traditional HPLC. waters.com

ParameterCondition
System ACQUITY APC System with p-QSM
Column ACQUITY APC BEH C18, 1.7 µm
Mobile Phase A Water
Mobile Phase B Tetrahydrofuran (THF)
Gradient 3-minute gradient from 50% to 100% B
Flow Rate 0.8 mL/min
Column Temperature 40 °C
Detection Evaporative Light Scattering Detector (ELSD)
Injection Volume 2 µL

This table outlines a representative APC method for the separation of polymer additives, showcasing the speed and efficiency of the technique. waters.com

Computational Chemistry and Theoretical Investigations of Tetrahydrofuran 3,4 Dicarboxylic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in Tetrahydrofuran-3,4-dicarboxylic acid and understanding the distribution of electrons within the molecule. Density Functional Theory (DFT) is a commonly employed method for these calculations, offering a balance between accuracy and computational cost. arxiv.org For instance, the B3LYP functional combined with a basis set like 6-311++G(d,p) is often used to optimize the molecular geometry to its lowest energy state. vjol.info.vnnih.gov

The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles. For the parent tetrahydrofuran (B95107) (THF) molecule, DFT calculations have shown good agreement with experimental values for its structural parameters. vjol.info.vn The introduction of carboxylic acid groups at the 3 and 4 positions of the THF ring is expected to influence the ring's geometry due to steric and electronic effects.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Tetrahydrofuran Ring (Theoretical)

ParameterBond Length (Å)Bond Angle (°)
C-C (ring)1.53 - 1.54
C-O (ring)1.43 - 1.44
C-C (exocyclic)1.51 - 1.52
C=O~1.21
O-H~0.97
C-O-C (ring) ~106-109
O-C-C (ring) ~102-105
C-C-C (ring) ~101-104
C-C-COOH

Note: This table provides representative values for a substituted tetrahydrofuran ring based on general computational chemistry knowledge and is for illustrative purposes only. Specific values for this compound would require dedicated calculations.

Conformation Analysis of Tetrahydrofuran Rings

The tetrahydrofuran ring is not planar and exists in various puckered conformations. The two most described conformations are the "envelope" (Cs symmetry) and the "twist" (C2 symmetry). researchgate.net Extensive computational and spectroscopic studies on THF itself have shown that these conformers are close in energy, with the twisted conformation being slightly more stable. researchgate.net

The presence of bulky carboxylic acid substituents at the 3 and 4 positions will significantly impact the conformational landscape of this compound. The relative orientation of these substituents (cis or trans) will lead to different stable conformers. Intramolecular hydrogen bonding between the two carboxylic acid groups, or between a carboxylic acid group and the ring's oxygen atom, can further stabilize certain conformations. Computational studies on dicarboxylic acids have shown that intramolecular hydrogen bonds can have a significant impact on their conformational preferences.

Energy Landscape Exploration

The energy landscape of a molecule describes the potential energy as a function of its atomic coordinates. Exploring this landscape is crucial for identifying all stable conformers (local minima) and the transition states that connect them. Methods like ab initio molecular dynamics (AIMD) can be used to simulate the dynamic behavior of the molecule and map out its conformational free energy landscape. mdpi.com

For dicarboxylic acids, AIMD simulations have revealed that intermolecular interactions in the condensed phase can stabilize conformers that are not predicted to be accessible in the gas phase by simple energy minimization. mdpi.com This highlights the importance of considering the environment when studying the conformational behavior of molecules like this compound, which can form extensive hydrogen bond networks.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, which is the lowest energy path from reactants to products, chemists can gain insights into the feasibility and selectivity of a reaction. This involves locating the transition state, which is the highest energy point along the reaction coordinate.

While specific reaction pathway modeling for this compound is not extensively reported in the searched literature, studies on related molecules provide a framework for how such investigations would be conducted. For example, the synthesis of substituted tetrahydrofurans often involves cyclization reactions, and computational studies can be used to explore the energy barriers of different possible cyclization pathways. rsc.org

Prediction of Reaction Selectivity and Kinetics

By calculating the energy barriers (activation energies) for different competing reaction pathways, it is possible to predict the selectivity of a reaction. The pathway with the lower activation energy will be kinetically favored. For instance, in the synthesis of substituted tetrahydrofurans, different stereoisomers can be formed, and computational modeling can help predict the diastereoselectivity of the reaction. nih.gov

Kinetic parameters, such as rate constants, can also be estimated using transition state theory and the calculated activation energies. Studies on the copolymerization of other cyclic ethers have utilized kinetic analysis to determine reaction orders and activation energies for both the main reaction and side reactions. nih.gov Such an approach could be applied to understand and optimize reactions involving this compound.

Catalyst Design and Optimization through Computational Methods

Computational methods play an increasingly important role in the design and optimization of catalysts. uni-saarland.de By understanding the interaction between a catalyst and the reactants at a molecular level, it is possible to design more efficient and selective catalysts. DFT calculations can be used to model the binding of reactants to the catalyst surface or active site and to calculate the energy profile of the catalyzed reaction.

For reactions involving dicarboxylic acids, such as the synthesis of polyesters, computational studies can help in understanding the role of the catalyst and co-catalyst in the polymerization mechanism. While no specific catalyst design for this compound was found, research on catalysts for the conversion of related furan-based dicarboxylic acids demonstrates the utility of these computational approaches.

Intermolecular Interactions and Supramolecular Assembly Studies

The carboxylic acid functional groups in this compound are capable of forming strong hydrogen bonds. These intermolecular interactions are crucial in determining the solid-state structure and supramolecular assembly of the compound. Computational methods can provide detailed insights into the nature and strength of these interactions.

Computational studies of cocrystals involving dicarboxylic acids and other molecules utilize tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots to analyze hydrogen bonds and other weak interactions. mdpi.comresearchgate.net These analyses can reveal the presence of specific hydrogen bonding motifs, such as the common R22(8) ring motif formed between two carboxylic acid groups. mdpi.com The molecular electrostatic potential (MEP) surface can also be calculated to identify the regions of the molecule that are most likely to participate in electrostatic interactions. mdpi.comresearchgate.net

The study of how these molecules self-assemble into larger structures is a key aspect of supramolecular chemistry. Understanding the hydrogen bonding network in the crystal structure of this compound can provide insights into its physical properties and how it might interact with other molecules in a biological or materials context. mdpi.comnih.gov

Hydrogen Bonding Networks in Cocrystals

The formation of cocrystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions, is heavily influenced by hydrogen bonding. researchgate.net For this compound, the two carboxylic acid groups are potent hydrogen bond donors and acceptors, making them prime sites for forming robust supramolecular synthons with coformer molecules.

Computational studies on cocrystals involving dicarboxylic acids frequently reveal predictable hydrogen bonding patterns. mdpi.com The carboxylic acid groups can form strong O-H···O hydrogen bonds, either as homodimers between two molecules of the dicarboxylic acid or as heterodimers with a suitable coformer. In the case of cocrystals with pyridine (B92270) derivatives, for instance, strong O-H···N hydrogen bonds are commonly observed. mdpi.com The tetrahydrofuran ring's oxygen atom can also act as a hydrogen bond acceptor, further diversifying the potential interaction network.

Theoretical calculations, such as DFT, can be employed to determine the geometry and energetics of these hydrogen bonds. nih.gov The analysis of the molecular electrostatic potential (MEP) surface can identify regions of positive and negative electrostatic potential, indicating likely sites for hydrogen bond donation and acceptance, respectively. mdpi.com For dicarboxylic acids, the MEP surface typically shows a highly positive potential around the hydroxyl protons and a negative potential around the carbonyl oxygens. mdpi.com

Table 1: Representative Hydrogen Bond Geometries in Dicarboxylic Acid Cocrystals from Computational Studies

Hydrogen Bond TypeDonor-Acceptor Distance (Å)Angle (°)Interaction Energy (kcal/mol)
O-H···O (Carboxylic acid dimer)2.6 - 2.8170 - 180-7 to -10
O-H···N (Acid-Pyridine)2.7 - 2.9165 - 175-6 to -9
C-H···O3.2 - 3.5140 - 160-1 to -3

Note: The data in this table are representative values for dicarboxylic acid cocrystals and are intended to illustrate the typical range of parameters found in computational studies.

Host-Guest Interactions with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, enabling them to form inclusion complexes with a variety of guest molecules. uni-wuppertal.de The formation of a host-guest complex between this compound and a cyclodextrin (B1172386) would be driven by a combination of factors, including hydrophobic interactions and the formation of hydrogen bonds between the carboxylic acid groups and the hydroxyl groups on the rim of the cyclodextrin. uni-wuppertal.de

Computational methods are instrumental in elucidating the nature of these interactions. Molecular docking and molecular dynamics simulations can predict the most stable orientation of the guest molecule within the cyclodextrin cavity and calculate the binding free energy of the complex. frontiersin.orgtemple.edu For a dicarboxylic acid like this compound, it is likely that the tetrahydrofuran ring, being the most hydrophobic part of the molecule, would be encapsulated within the cyclodextrin cavity.

The stability of such a complex is quantified by its binding energy, which can be calculated using computational methods. These calculations often reveal that the binding process is enthalpically driven, with contributions from van der Waals interactions between the guest and the hydrophobic cavity, and hydrogen bonding at the rim. researchgate.net

Table 2: Calculated Binding Energies for Host-Guest Complexes of Dicarboxylic Acids with β-Cyclodextrin

Guest MoleculeCalculated Binding Free Energy (kcal/mol)Primary Driving Force
Succinic Acid-3.5 to -5.0Hydrophobic & H-bonding
Adipic Acid-4.0 to -6.0Hydrophobic & H-bonding
Fumaric Acid-3.0 to -4.5Hydrophobic & H-bonding

Note: The data in this table are illustrative and based on computational studies of similar dicarboxylic acids with β-cyclodextrin. The actual binding energy for this compound may vary.

Spectroscopic Property Prediction and Validation

Computational quantum chemistry, particularly DFT, is a highly effective tool for predicting the spectroscopic properties of molecules. researchgate.net For this compound, DFT calculations can provide theoretical infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra that can be used to interpret and validate experimental data.

The calculated vibrational frequencies in the IR and Raman spectra correspond to specific molecular motions, such as the stretching and bending of the C=O and O-H bonds of the carboxylic acid groups, and the vibrations of the tetrahydrofuran ring. niscpr.res.in By comparing the calculated spectra with experimental results, a detailed assignment of the observed spectral bands can be achieved. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. dtic.mil

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. globalresearchonline.net These calculations can help in the assignment of complex NMR spectra and provide insights into the electronic environment of the different nuclei in the molecule.

Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts for a Tetrahydrofuran Derivative

Spectroscopic ParameterFunctional Group/AtomPredicted Value
IR Frequency (cm⁻¹)C=O stretch~1750
IR Frequency (cm⁻¹)O-H stretch~3400
¹³C NMR Chemical Shift (ppm)Carboxyl Carbon170 - 180
¹H NMR Chemical Shift (ppm)Carboxyl Proton10 - 12

Note: These values are representative predictions for a molecule containing tetrahydrofuran and carboxylic acid functionalities, based on typical DFT calculation results. globalresearchonline.netresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. researchgate.net For this compound, MD simulations can be used to study its conformational flexibility, solvation in different solvents, and interactions with other molecules in a dynamic environment.

An MD simulation of this compound in an aqueous solution would reveal how the molecule interacts with surrounding water molecules. The simulation can quantify the number of hydrogen bonds formed between the carboxylic acid groups and water, and how these interactions influence the molecule's conformation. The trajectory from an MD simulation can be analyzed to calculate various properties, such as the root-mean-square deviation (RMSD) to assess conformational stability and the radius of gyration to understand the molecule's compactness. researchgate.net

Furthermore, MD simulations can be used to compute transport properties like the diffusion coefficient, which describes how the molecule moves through the solvent. This information is crucial for understanding its behavior in solution and its potential for transport across biological membranes or in chemical processes. nih.gov

Table 4: Representative Dynamic Properties of a Small Dicarboxylic Acid in Aqueous Solution from MD Simulations

PropertyDescriptionTypical Value
RMSD (Å)Root-mean-square deviation from a reference structure1.0 - 2.5
Radius of Gyration (Å)A measure of the molecule's size and shape3.0 - 4.0
Diffusion Coefficient (10⁻⁵ cm²/s)Rate of diffusion in water0.5 - 1.0
Average H-bonds with WaterNumber of hydrogen bonds with solvent molecules4 - 8

Note: The data presented are based on MD simulations of succinic acid, a structurally similar dicarboxylic acid, and serve as an illustrative example of the dynamic properties that can be studied. researchgate.netresearchgate.net

Applications of Tetrahydrofuran 3,4 Dicarboxylic Acid in Polymer and Materials Science

Monomer for Polymer Synthesis

The two carboxylic acid groups of tetrahydrofuran-3,4-dicarboxylic acid allow it to act as a difunctional monomer in various polymerization reactions, leading to the formation of polyesters, polyamides, and polyurethanes. The non-planar and flexible nature of the tetrahydrofuran (B95107) ring can influence the resulting polymer's properties, such as its thermal characteristics, solubility, and mechanical performance.

Polycondensation Reactions for Polyesters

Polyesters are a significant class of polymers, and dicarboxylic acids are key monomers in their synthesis through polycondensation with diols. rsc.org While research on polyesters derived specifically from this compound is not as extensive as for its aromatic analogue, terephthalic acid, or its unsaturated counterpart, 2,5-furandicarboxylic acid (FDCA), the fundamental principles of polyesterification are applicable. nih.govmdpi.comncsu.educhemguide.co.uk

The polycondensation reaction involves the reaction of this compound with a diol, such as ethylene (B1197577) glycol, with the elimination of water to form ester linkages. The properties of the resulting polyester (B1180765) would be influenced by the structure of the diol used. For instance, using a short-chain diol like ethylene glycol would likely result in a more rigid polymer compared to using a longer-chain, more flexible diol.

A study investigating the thermal properties of poly(butylene furandicarboxylate) (PBF) synthesized from different furan-based dicarboxylic acids, including 2,5-FDCA, 2,4-FDCA, and 3,4-FDCA, showed that the position of the carboxylic acid groups influences the polymer's glass transition temperature (Tg). nih.gov While this study focused on the furan-based precursor, it suggests that the geometry of the tetrahydrofuran-3,4-dicarboxylate unit would similarly play a crucial role in determining the final properties of the polyester. The saturated and non-planar structure of the tetrahydrofuran ring is expected to disrupt chain packing and potentially lead to amorphous or semi-crystalline polyesters with lower melting points compared to their aromatic counterparts.

Table 1: Potential Diols for Polycondensation with this compound and Expected Polyester Properties

Diol NameChemical StructureExpected Polyester Properties
Ethylene GlycolHO-(CH₂)₂-OHHigher rigidity, potentially higher melting point
1,4-ButanediolHO-(CH₂)₄-OHIncreased flexibility, lower glass transition temperature
1,6-HexanediolHO-(CH₂)₆-OHFurther increased flexibility, enhanced solubility
1,4-Cyclohexanedimethanol (B133615)C₆H₁₀(CH₂OH)₂Improved thermal stability and rigidity due to the cyclic structure

Synthesis of Polyamides and Polyurethanes

Polyamides: Similar to polyester synthesis, this compound can be used as a monomer for the synthesis of polyamides through polycondensation with diamines. acs.orgrasayanjournal.co.innih.govresearchgate.netrsc.orgrsc.orgstanford.edudiva-portal.orgyoutube.com The reaction forms amide linkages with the elimination of water. The properties of the resulting polyamides would be dependent on the structure of the diamine used, with aromatic diamines generally leading to more rigid and thermally stable polymers compared to aliphatic diamines. The incorporation of the tetrahydrofuran ring into the polyamide backbone is expected to influence the polymer's hydrogen bonding, solubility, and mechanical properties. While specific studies on polyamides from this compound are limited, research on polyamides from other cyclic aliphatic dicarboxylic acids can provide insights into the expected outcomes. acs.org

Polyurethanes: The synthesis of polyurethanes typically involves the reaction of a diisocyanate with a polyol. rsc.orgrsc.orggoogle.comacs.orgacs.orgnih.govaidic.itchemrxiv.orggoogle.com While dicarboxylic acids are not direct monomers in the conventional sense, they can be used to synthesize polyester polyols by reaction with diols. These polyester polyols, containing the tetrahydrofuran-3,4-dicarboxylate unit, can then be reacted with diisocyanates to form polyurethanes. The flexible nature of the tetrahydrofuran ring could impart elastomeric properties to the resulting polyurethane. The presence of the ether oxygen in the ring could also influence the polarity and hydrogen bonding within the polyurethane network.

Building Block for Bio-based Polymers and Materials

A significant advantage of this compound is its potential to be derived from renewable biomass resources. Furan-based compounds, such as 2,5-furandicarboxylic acid (FDCA), are recognized as key bio-based platform chemicals that can be produced from sugars. europeanplasticisers.euresearchgate.net Hydrogenation of FDCA can lead to the corresponding tetrahydrofuran dicarboxylic acid. This bio-based origin makes polymers and materials derived from this compound attractive alternatives to their petroleum-based counterparts, contributing to a more sustainable polymer industry. nih.gov

The use of bio-based monomers like this compound in polymer synthesis aligns with the principles of green chemistry by reducing the reliance on fossil fuels and potentially leading to biodegradable or more easily recyclable materials. Research into bio-based polyesters and other polymers is a rapidly growing field, driven by both environmental concerns and the desire for new materials with unique properties. nih.govresearchgate.net

Development of Advanced Materials with Specific Properties

The unique chemical structure of this compound makes it a valuable component in the design of advanced materials with tailored properties.

Polymer Additives and Plasticizers

While this compound itself may not be directly used as a polymer additive, its ester derivatives have shown significant promise as bio-based plasticizers. europeanplasticisers.euacs.orgresearchgate.netadvanceseng.comacs.orggoogle.comnih.govresearchgate.net Plasticizers are additives that increase the flexibility and workability of polymers, particularly for polyvinyl chloride (PVC).

Esters of this compound, synthesized by reacting the acid with various alcohols, have been investigated as alternatives to traditional phthalate (B1215562) plasticizers, which have raised environmental and health concerns. europeanplasticisers.euacs.org These furan-based plasticizers have demonstrated good compatibility with PVC, effectively lowering the glass transition temperature of the polymer and showing thermal stability comparable to that of phthalates. europeanplasticisers.eu The structure of the alcohol used for esterification plays a crucial role in determining the plasticizer's efficiency, migration resistance, and other performance characteristics.

Table 2: Examples of Alcohols for Esterification of this compound for Plasticizer Applications

Alcohol NameChemical StructureExpected Properties of the Ester Plasticizer
2-EthylhexanolC₈H₁₈OGood compatibility with PVC, effective plasticization
n-ButanolC₄H₁₀OPotentially higher volatility compared to longer-chain alcohol esters
Isoamyl alcoholC₅H₁₂OBio-based option, good plasticizing effect

Metal-Organic Framework (MOF) Linkers

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands. nih.govacs.orguniversityofgalway.ieyoutube.comrsc.orgrsc.orgyoutube.comresearchgate.netchalcogen.ro The properties of MOFs, such as their pore size, shape, and functionality, are determined by the choice of the metal and the organic linker. Dicarboxylic acids are commonly used as organic linkers in the synthesis of MOFs.

This compound presents an interesting candidate as a linker for the design of novel MOFs. Its non-linear and flexible structure, in contrast to the rigid linear linkers often used (like terephthalic acid), could lead to the formation of MOFs with unique network topologies and pore environments. The presence of the ether oxygen atom within the linker could also provide an additional coordination site or a point of interaction with guest molecules within the pores. While specific experimental studies on MOFs synthesized with this compound are not yet widely reported, the vast possibilities in MOF chemistry suggest that this is a promising area for future research. Computational studies could be employed to predict the structures and properties of MOFs based on this linker.

Table 3: Potential Metal Ions for MOF Synthesis with this compound

Metal IonPotential Coordination GeometryPotential MOF Properties
Zinc(II)Tetrahedral, OctahedralLuminescence, Catalysis
Copper(II)Square Planar, OctahedralGas storage, Separation
Zirconium(IV)OctahedralHigh stability, Catalysis
Lanthanide(III)Various high coordination numbersLuminescence, Magnetism

Influence of Stereochemistry on Polymer Properties and Material Performance

The stereochemistry of the this compound monomer is a critical factor that governs the architecture of the polymer backbone. The cis and trans isomers impart different degrees of linearity and flexibility to the polymer chain, which has a cascading effect on properties such as crystallinity, thermal stability, and mechanical strength.

Generally, in polymer science, trans isomers of cyclic monomers tend to produce more linear and regular polymer chains. This linearity facilitates more efficient chain packing, leading to higher degrees of crystallinity. Increased crystallinity is often associated with higher melting temperatures (T_m), greater stiffness, and improved tensile strength. Conversely, cis isomers introduce a "kink" or bend in the polymer backbone, disrupting the chain's regularity and hindering close packing. This typically results in amorphous or semi-crystalline polymers with lower T_m, lower glass transition temperatures (T_g), and greater flexibility.

This principle is well-documented in polyesters based on similar cyclic monomers. For instance, in polyesters synthesized from 1,4-cyclohexanedimethanol (CHDM), the trans isomer leads to polymers with higher melting points and glass transition temperatures compared to those rich in the cis isomer. nih.gov Similarly, for polyesters based on 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (TMCD), the trans isomer yields a more linear polymer structure, which is preferred for producing high-strength fibers, while the coiled structure of the cis-based polymer enhances impact resistance. researchgate.net

Analogous findings are reported for furan-based polymers, the unsaturated precursors to tetrahydrofuran-based polymers. A study on polyesters made from different isomers of furandicarboxylic acid (FDCA) showed that poly(ethylene 2,4-furanoate) is amorphous, whereas poly(ethylene 2,5-furanoate) and poly(ethylene 3,4-furanoate) are semi-crystalline materials. This demonstrates that the substitution pattern on the furan (B31954) ring directly impacts the polymer's ability to crystallize. unibo.it

Extrapolating from these established principles and related systems, one can predict the influence of the stereochemistry of this compound on polymer properties.

Expected Influence of trans-Tetrahydrofuran-3,4-dicarboxylic Acid:

Polymers synthesized from the trans-isomer are anticipated to exhibit:

Higher Crystallinity: The more linear and regular chain structure would allow for more effective packing into crystalline lattices.

Higher Melting and Glass Transition Temperatures: The ordered, crystalline structure requires more energy to transition into a disordered, molten state or a rubbery amorphous state.

Enhanced Mechanical Properties: Increased crystallinity generally correlates with higher tensile strength and modulus.

Expected Influence of cis-Tetrahydrofuran-3,4-dicarboxylic Acid:

In contrast, polymers derived from the cis-isomer would likely display:

Lower Crystallinity (or be Amorphous): The inherent kink in the monomer unit would disrupt long-range order.

Lower Thermal Transitions: Less energy would be needed to overcome the intermolecular forces in a less ordered structure.

Increased Flexibility and Solubility: The irregular chain packing leads to more free volume, resulting in a more flexible material that may be more readily dissolved in solvents.

A direct comparison can be drawn from research on polyesters made from the cis and trans isomers of 2,5-di(hydroxymethyl)tetrahydrofuran (DHMTHF), a diol analog. Polyesters with a high content of the trans isomer of DHMTHF demonstrated higher crystallinity than those with a lower trans content. researchgate.net Furthermore, in polyesters derived from cis- and trans-tetrahydrofuran-2,5-dicarboxylic acid, the all-trans polyester exhibited a higher glass transition temperature (0°C) compared to the all-cis polyester (-15°C). researchgate.net

The following table summarizes the expected properties of polymers based on the stereoisomers of this compound, based on data from analogous polymer systems.

PropertyPolymer from cis-isomerPolymer from trans-isomerRationale/Analogous System
Chain Conformation Kinked/BentLinear/ExtendedGeneral principle of cis/trans isomerism in cyclic monomers. researchgate.net
Crystallinity Amorphous or Low CrystallinitySemi-crystallinetrans-isomers allow for better chain packing. Observed in polyesters from trans-1,4-cyclohexanedicarboxylic acid.
Glass Transition Temp. (T_g) LowerHigherPolyesters from cis/trans-tetrahydrofuran-2,5-dicarboxylic acid. researchgate.net
Melting Temperature (T_m) Lower or AbsentHigherPolymers rich in trans-CHDM are semi-crystalline with higher T_m. nih.gov
Mechanical Strength LowerHigherHigher crystallinity generally leads to higher strength. unibo.it
Flexibility HigherLower (more rigid)Amorphous regions contribute to flexibility.
Solubility HigherLowerIrregular chains are more easily solvated.

It is also important to consider the potential for chiral isomers in this compound. The introduction of chirality into a polymer backbone can lead to unique properties, such as the ability to form stereocomplexes or exhibit optical activity. For example, polyesters derived from the chiral diol 1,4:3,6-dianhydrohexitols show that the stereochemistry of the diol significantly affects the glass transition temperature, which is around 185°C, and results in materials with low crystallinity. This highlights that beyond the simple cis/trans isomerism, the specific chiral configurations ((3R,4S) for cis; (3R,4R) and (3S,4S) for trans) could be used to fine-tune polymer properties for specialized applications.

Role of Tetrahydrofuran 3,4 Dicarboxylic Acid in Natural Product Chemistry and Biosynthesis Studies

Precursor in Lignan (B3055560) Synthesis and Related Natural Products

The tetrahydrofuran (B95107) dicarboxylic acid framework is a valuable precursor for the synthesis of lignans (B1203133), a major group of natural products with a wide range of biological activities, including anti-tumor and antiviral properties. thieme-connect.com Specifically, asymmetrically substituted 2-aryltetrahydrofuran-3,4-dicarboxylates are key starting materials for synthesizing natural products containing the tetrahydrofuran ring. thieme-connect.com A convenient and stereoselective synthetic route to these precursors has been developed, often involving a Diels-Alder reaction followed by catalytic hydrogenation. thieme-connect.com

These intermediates, such as 2-aryltetrahydrofuran-3,4-dicarboxylate derivatives, can be further converted into other natural products like lactones and aryl-substituted 3,7-dioxabicyclo[3.3.0]octanes. thieme-connect.com The synthesis of these complex molecules often requires precise control of stereochemistry, which can be achieved through various synthetic strategies, including the cyclization of 1,4-butanediols or Stobbe condensation to build the lignan skeleton. nih.gov The development of efficient synthetic routes to access these tetrahydrofuran-based intermediates is critical for exploring the full therapeutic potential of this class of natural products. thieme-connect.comnih.gov

Occurrence as Metabolites in Biological Systems

Tetrahydrofuran-3,4-dicarboxylic acid has been identified as a natural phenolic compound. cymitquimica.com Its derivatives have been found to occur as metabolites in biological systems, particularly in plants. A notable example is the discovery of 2,5-bis-(4-hydroxy-3-methoxyphenyl)-tetrahydrofuran-3,4-dicarboxylic acid, which was isolated from cereal grain fiber after saponification (alkaline hydrolysis). nih.govrsc.org This compound is a derivative of ferulic acid, a common phenolic acid in plant cell walls. nih.gov

The presence of this complex dicarboxylic acid in cereal grains suggests its role as a naturally occurring metabolite formed through the oxidative coupling of ferulate molecules within the plant. nih.govrsc.org While the parent this compound is a core structure, its substituted forms appear to be the relevant metabolites in biological systems. The oxidative metabolism of simpler compounds like tetrahydrofuran (THF) itself is known to proceed through various intermediates that are ultimately converted to CO2, though this direct pathway does not necessarily produce the dicarboxylic acid. researchgate.net The identification of dicarboxylic acid metabolites of other complex natural products, such as cannabinoids, further supports the principle of dicarboxylic acids being products of biological metabolism. nih.gov

Biosynthetic Pathways Involving Tetrahydrofuran Dicarboxylic Acids

The biosynthetic pathways leading to tetrahydrofuran dicarboxylic acids in nature are believed to involve the oxidative coupling of phenolic precursors. For the 2,5-bis-(4-hydroxy-3-methoxyphenyl)-tetrahydrofuran-3,4-dicarboxylic acid found in cereal grains, a logical biosynthetic pathway has been proposed. nih.govrsc.org This pathway begins with the 8-8 coupling of two ferulate molecules, a reaction likely catalyzed by cell wall-bound peroxidases. rsc.org This coupling forms quinone methide intermediates. The pathway then proceeds through the addition of a water molecule to one of the quinone methides, followed by an internal trapping of the second quinone methide to form the stable tetrahydrofuran ring structure. nih.govrsc.org This proposed mechanism provides a clear route from a common plant phenolic acid to a complex tetrahydrofuran dicarboxylic acid derivative.

More generally, the biosynthesis of dicarboxylic acids in biological systems can occur through various routes, including the reverse β-oxidation pathway, which elongates carbon chains using dicarbonyl-CoA primers. researchgate.net

The synthesis of chiral natural products, including those derived from this compound, requires a high degree of stereochemical control. Biocatalysis, which uses microorganisms or isolated enzymes, has emerged as a powerful tool for producing single-enantiomer chiral intermediates with high selectivity and under mild, environmentally friendly conditions. nih.govtaylorfrancis.comresearchgate.net Chirality is a critical factor for the efficacy and safety of many therapeutic agents, and about 99% of purified natural products are chiral compounds. nih.govnih.gov

Enzymes are highly chemo-, regio-, and enantioselective, allowing for transformations that are difficult to achieve with traditional chemical synthesis. taylorfrancis.comnih.gov In the context of synthesizing complex molecules, biocatalytic systems are used to produce key chiral intermediates for a wide range of drugs. nih.govresearchgate.net For instance, multi-enzyme cascade reactions can be designed to produce complex stereocomplementary products from simple, inexpensive substrates without the need for intermediate purification steps. nih.gov These enzymatic methods, which may involve ketoreductases, transaminases, or lipases, are crucial for accessing the specific stereoisomers of tetrahydrofuran-based natural products and their intermediates. researchgate.netunimi.it The development of novel biocatalysts through protein engineering continues to expand the scope of these transformations. taylorfrancis.com

Implication in Plant Cell Wall Cross-linking Mechanisms (e.g., Ferulate Coupling)

Research has provided direct evidence for the involvement of a this compound derivative in the cross-linking of plant cell walls. The compound 2,5-bis-(4-hydroxy-3-methoxyphenyl)-tetrahydrofuran-3,4-dicarboxylic acid has been identified as a product of ferulate coupling in cereal grains. nih.govrsc.org Ferulic acid is known to acylate polysaccharides like arabinoxylans in the cell walls of grasses. rsc.org

The cross-linking of these feruloylated polysaccharides is a crucial mechanism for strengthening the plant cell wall. This cross-linking occurs through radical coupling of ferulate residues, catalyzed by peroxidases, to form various dehydrodiferulic acids (DFAs). rsc.org The discovery of the tetrahydrofuran-based dicarboxylic acid reveals a previously unanticipated and more complex cross-linking structure. The proposed formation mechanism involves an 8-8 coupling of ferulate, which differs from other known DFA linkages. nih.govrsc.org This finding adds complexity to the analysis of plant cell wall architecture and provides new insights into the important polysaccharide cross-linking pathways that occur in planta. nih.gov

Detailed Research Findings

Compound IdentifiedSourceProposed Biosynthetic OriginImplicationReference
2,5-bis-(4-hydroxy-3-methoxyphenyl)-tetrahydrofuran-3,4-dicarboxylic acidCereal Grain Fiber8-8 oxidative coupling of ferulic acid residues, followed by water addition and internal cyclization.A novel cross-linking structure in plant cell walls, adding complexity to the understanding of cell wall architecture. nih.gov, rsc.org

Emerging Research Frontiers and Green Chemistry Initiatives for Tetrahydrofuran 3,4 Dicarboxylic Acid

Sustainable Synthesis Routes

The foundation of green chemistry lies in the use of renewable feedstocks and the development of efficient, low-impact synthetic methods. Research into tetrahydrofuran-3,4-dicarboxylic acid is actively pursuing these goals through the exploration of biomass as a starting material and the implementation of metal-free catalytic systems.

The shift away from petrochemical resources is a central theme in modern chemical synthesis. Lignocellulosic biomass, a non-food, renewable, and abundant resource, is a prime candidate for producing valuable platform chemicals. mdpi.com The synthesis of furan-based compounds from biomass is a well-established pathway that serves as a bridge between raw biomass and high-value chemicals. mdpi.com

The general route involves the hydrolysis of polysaccharides like cellulose (B213188) and hemicellulose into their constituent sugars (e.g., glucose and xylose). usda.govmdpi.com These sugars are then dehydrated to produce key furan (B31954) platform molecules, primarily 5-(hydroxymethyl)furfural (HMF) from C6 sugars and furfural (B47365) from C5 sugars. usda.govmdpi.comacs.org These furan derivatives are versatile intermediates that can be converted into a wide array of chemicals, including dicarboxylic acids. mdpi.comusda.gov

A sustainable catalytic route for the synthesis of tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), an isomer of the target compound, has been demonstrated starting from HMF. acs.org This process involves two main steps:

Hydrogenation: HMF is first hydrogenated to yield tetrahydrofuran-2,5-dimethanol (THFDM), a reaction that can be performed at scale with high yield (>99%). acs.org

Oxidation: The resulting THFDM is then oxidized to THFDCA. acs.org

While the 2,5-isomer has been a major focus, other isomers such as 2,4-FDCA and 3,4-FDCA have also been synthesized from agro-residues for the creation of new bio-based polyesters. rsc.org Research has also shown that functionalized tetrahydrofuran (B95107) fragments can be derived directly from the selective dehydration of pentose (B10789219) sugars found in biomass sources like sugar beet pulp. ucl.ac.uk Furthermore, marine plants are being explored as promising biorenewable feedstocks for producing 2,5-furandicarboxylic acid, highlighting the expanding range of potential biomass sources. nih.gov

A key principle of green chemistry is the avoidance of heavy or toxic metal catalysts, which can pose environmental risks and add to purification costs. Consequently, there is a growing interest in developing metal-free catalytic systems for the synthesis and transformation of bio-based chemicals.

In a related field, the upcycling of polytetrahydrofuran (PTHF) has been achieved using common and metal-free Brønsted or Lewis acids as catalysts. chinesechemsoc.org This process avoids the use of metals and operates at a moderate temperature of 100°C without the need for solvents, demonstrating a facile and green approach to polymer transformation. chinesechemsoc.org While many current methods for producing dicarboxylic acids rely on metal catalysts, such as palladium-catalyzed carbonylations researchgate.net or gold-catalyzed oxidations acs.org, the development of metal-free alternatives is a significant research goal. For instance, decarboxylative cycloaddition reactions, a powerful tool for creating heterocyclic molecules, are increasingly being developed under metal-free conditions to enhance their efficiency and environmental profile. nih.gov The development of such metal-free strategies for the entire synthesis pathway of this compound remains a key frontier in making its production truly sustainable.

Chemical Recycling and Upcycling Strategies for Tetrahydrofuran-based Polymers

The end-of-life fate of polymers is a critical environmental concern. Chemical recycling, which breaks polymers down into their constituent monomers or other valuable chemicals, offers a path to a circular economy. researchgate.netresearchgate.net This approach is particularly promising for creating a closed-loop system where waste polymers are converted back into high-quality materials. researchgate.net

For polymers based on tetrahydrofuran, such as polytetrahydrofuran (PTHF), several innovative strategies are being explored:

Recycling to Monomer: PTHF can be chemically recycled back to its monomer, tetrahydrofuran (THF), through ring-closing depolymerization. researchgate.net This process can be catalyzed by Lewis acids or reusable heteropolyacid catalysts like phosphotungstic acid, achieving high yields of THF (over 95%). researchgate.net The recovered monomer can then be purified and repolymerized, closing the material loop. researchgate.net

Upcycling to New Polymers: A more advanced strategy is upcycling, where a waste polymer is converted into a different, often higher-value, material. An exemplary process demonstrates the one-step, quantitative upcycling of PTHF into a library of polyesters. chinesechemsoc.org This is achieved through a cascade process where PTHF is first depolymerized to THF, which then undergoes an in-situ copolymerization with various cyclic anhydrides. chinesechemsoc.org This metal-free catalytic method pushes the chemical equilibrium toward the complete conversion of PTHF into new, valuable polyesters. chinesechemsoc.org

Table 1: Comparison of Recycling and Upcycling Strategies for Polytetrahydrofuran (PTHF)
StrategyProcess DescriptionCatalyst ExampleProductKey AdvantageSource
Chemical RecyclingRing-closing depolymerization of the polymer backbone.Phosphotungstic acidTetrahydrofuran (THF) monomerRecovers the original monomer for repolymerization, enabling a closed loop. researchgate.net
Chemical UpcyclingDepolymerization of PTHF to THF, followed by in-situ copolymerization with cyclic anhydrides.Metal-free Brønsted/Lewis acidAlternating PolyestersConverts a low-value waste stream into a higher-value polymer library in one step. chinesechemsoc.org

Novel Catalytic Systems for this compound Synthesis

Catalysis is at the heart of green chemistry, enabling efficient and selective transformations. The development of novel catalytic systems is crucial for the economically viable production of this compound and its isomers from bio-based precursors.

One of the most promising recent developments is the use of hydrotalcite (HT)-supported gold (Au) nanoparticle catalysts for the aerobic oxidation of THFDM to THFDCA. acs.org This system demonstrates high efficiency and selectivity under aqueous conditions.

Key findings from this research include:

An excellent yield of 91% for THFDCA was achieved using an Au/HT catalyst at 110°C. acs.org

The support material (hydrotalcite) itself showed no oxidative activity, confirming the catalytic role of the gold nanoparticles. acs.org

Bimetallic Au-Cu catalysts supported on hydrotalcite exhibited enhanced activity at lower temperatures (90°C) compared to the monometallic gold catalysts. acs.org

Table 2: Performance of Novel Gold-Based Catalysts in the Oxidation of THFDM to THFDCA acs.org
CatalystTemperature (°C)Time (h)Conversion of THFDM (%)Yield of THFDCA (%)
HT (support only)1107<10
Au/HT-11107>9985
Au/HT-31107>9991
AuCu-A/HT-19079267
Reaction conditions: 0.02 M THFDM in water, 30 bar air pressure. acs.org

Beyond supported metal nanoparticles, other frontiers in catalysis include the use of Metal-Organic Frameworks (MOFs). MOFs are highly porous and tunable materials that can act as efficient, reusable heterogeneous catalysts, bridging the gap between homogeneous and heterogeneous catalysis. google.com Their structural diversity and ability to incorporate various metal sites make them promising candidates for future catalytic systems in the synthesis of dicarboxylic acids. google.com Another emerging area is biocatalysis, where engineered microbes and synthetic biological pathways are designed to produce dicarboxylic acids directly from renewable feedstocks. nih.gov

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, is a transformative technology for chemical manufacturing. nih.gov It offers numerous advantages, including superior heat and mass transfer, enhanced safety, improved reproducibility, and straightforward scalability. nih.govsci-hub.se The integration of automation allows for precise process control and optimization. nih.gov

This technology is particularly well-suited for the synthesis of furan-based chemicals derived from biomass. For example, a robust and safe continuous flow platform has been developed for the synthesis of nitrofuran pharmaceuticals starting from furfural. nih.govresearchgate.net This automated system allows for the use of unstable reagents like acetyl nitrate (B79036) by generating them in-situ, a task that is hazardous in traditional batch processes. nih.govresearchgate.net Similarly, flow processes have been successfully used to synthesize HMF from fructose (B13574) with high yields. sci-hub.se

Given that the synthesis of this compound involves multi-step transformations starting from biomass-derived furans, flow chemistry presents a significant opportunity. acs.org A multi-step continuous flow setup could integrate the initial conversion of sugars to furans, subsequent hydrogenation to THF-based intermediates, and final oxidation to the dicarboxylic acid, all without the need for isolating intermediates. nih.gov Such an integrated and automated process would represent a major advance in the efficient, safe, and sustainable manufacturing of this valuable bio-based chemical. nih.gov

Conclusion and Future Directions in Tetrahydrofuran 3,4 Dicarboxylic Acid Research

Summary of Key Academic Contributions and Challenges

Academic contributions directly focusing on tetrahydrofuran-3,4-dicarboxylic acid are limited, with much of the relevant knowledge being inferred from studies on its derivatives or isomers. A notable contribution is the identification of a substituted form, 2,5-bis-(4-hydroxy-3-methoxyphenyl)-tetrahydrofuran-3,4-dicarboxylic acid, as a product of ferulate coupling in cereal grains. This discovery highlights a natural occurrence of the core structure and points to its role in the complex chemistry of plant cell walls. The synthesis of this natural product derivative was achieved, involving a saponification step to yield the dicarboxylic acid from its corresponding ester, demonstrating a viable chemical transformation.

The primary challenge in the study of this compound is the scarcity of dedicated synthetic routes and characterization data. Unlike the well-documented syntheses for the 2,5- and 3,5-isomers, methods for producing this compound, particularly with stereochemical control, are not well established. This lack of accessibility hinders further investigation into its properties and applications. The research community's focus on the more linear and seemingly direct PET-replacement, THFDCA, has left the potential of the 3,4-isomer largely untapped. nih.govmdpi.com

Perspectives on Unexplored Synthetic Avenues

Several promising, yet unexplored, synthetic pathways could pave the way for accessible quantities of this compound.

Hydrogenation of Furan-3,4-dicarboxylic Acid: A highly logical and direct route would be the catalytic hydrogenation of the corresponding unsaturated precursor, furan-3,4-dicarboxylic acid. Facile synthetic routes to this furan-based diacid have been described, starting from precursors like dimethylmaleic anhydride (B1165640). Developing an efficient catalytic system for the selective hydrogenation of the furan (B31954) ring while preserving the carboxylic acid groups would be a significant step forward.

Oxidative Cleavage of Bicyclic Systems: Methodologies used for other isomers could be adapted. For instance, the synthesis of 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives has been achieved through the oxidative ring-opening of bicyclic precursors. A similar strategy, starting with a suitably substituted bicyclo[2.2.1]heptane or related system, could be devised to yield the 3,4-dicarboxylic acid substitution pattern with controlled relative stereochemistry.

Chiral Pool Synthesis: To achieve specific stereoisomers, starting from readily available chiral molecules is a classic strategy. Precursors like tartaric acid, with its inherent C2-C3 stereochemistry, could potentially be elaborated into an acyclic chain and then cyclized to form the desired tetrahydrofuran (B95107) ring with a defined stereochemical outcome.

Potential for Advanced Functional Materials Development

The true potential of this compound likely lies in its application as a monomer for novel polymers. The extensive research into polyesters, polyamides, and polyurethanes from its 2,5-isomer (THFDCA) provides a clear roadmap. rsc.orgresearchgate.netmdpi.com

Novel Polymer Architectures: The substitution pattern of a monomer is critical to the final properties of a polymer. Unlike the relatively linear geometry of the 2,5-isomer, the 3,4-isomer introduces a distinct kink in the polymer backbone. This structural difference would significantly impact chain packing, crystallinity, and flexibility. Polyesters and polyamides derived from this compound are expected to exhibit lower melting points, different glass transition temperatures, and potentially higher elasticity compared to their 2,5-isomer-based counterparts. acs.org This could open up applications in elastomers, flexible coatings, and adhesives.

Bio-based Specialty Chemicals: Similar to how tetrahydrofuran-2,5-dicarboxylic acid is being explored as a renewable feedstock for adipic acid, a key nylon precursor, this compound could serve as a precursor for other valuable C6 specialty chemicals through catalytic ring-opening and subsequent transformations. rsc.org

Interdisciplinary Research Opportunities

The study of this compound sits (B43327) at the crossroads of several scientific disciplines, offering fertile ground for collaborative research.

Biorefinery and Sustainable Chemistry: A major opportunity lies in developing a complete value chain from biomass to final polymer. This involves creating efficient catalytic or biotechnological routes to furan-3,4-dicarboxylic acid from biomass-derived sugars, followed by its hydrogenation and polymerization. mdpi.com This aligns perfectly with the goals of creating a circular economy and reducing reliance on fossil fuels.

Phytochemistry and Food Science: The discovery of a substituted this compound in cereals invites further investigation into its biosynthesis, distribution in the plant kingdom, and role in cell wall structure and digestibility. Understanding these aspects could have implications for human nutrition and the processing of agricultural materials.

Medicinal and Biological Chemistry: The tetrahydrofuran ring is a common motif in a vast number of biologically active natural products. nih.gov While the parent dicarboxylic acid's bioactivity is unknown, it serves as an ideal scaffold for creating libraries of new compounds. Derivatives could be synthesized and screened for various therapeutic activities, including anti-inflammatory or antimicrobial properties.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (3R,4S)-tetrahydro-3,4-furandicarboxylic acid (for cis-isomer) sigmaaldrich.com
Molecular Formula C₆H₈O₅ cymitquimica.com
Molecular Weight 160.12 g/mol cymitquimica.com
Physical Form White Solid (for cis-isomer) sigmaaldrich.com
Purity 96% (for commercially available cis-isomer) sigmaaldrich.com
InChI Key QUHAOMPZQHGTKN-ZXZARUISSA-N (for cis-isomer) sigmaaldrich.com

Q & A

Basic: What synthetic routes are recommended for producing Tetrahydrofuran-3,4-dicarboxylic acid with high purity?

Answer:
The compound can be synthesized via oxidative coupling of ferulic acid derivatives, as demonstrated in the preparation of structurally related tetrahydrofuran dicarboxylates. Key steps include:

  • Oxidative dimerization : Use metal catalysts (e.g., Fe³⁺) under controlled pH to promote regioselective coupling of phenolic precursors .
  • Purification : Employ recrystallization in mixed solvents (e.g., methanol/water) or preparative HPLC (high-performance liquid chromatography) to achieve >97% purity, as validated by retention time alignment and spiking experiments .
  • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., in deuterated methanol or DMSO-d₆) and high-resolution mass spectrometry (HRMS) .

Basic: How should researchers design crystallization experiments for this compound derivatives?

Answer:
For X-ray crystallography:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility, followed by slow diffusion of a non-polar antisolvent (e.g., hexane) to induce crystallization .
  • Data collection : Employ SHELX programs (e.g., SHELXL for refinement) to resolve disordered carboxyl groups, leveraging restraints for bond lengths and angles .
  • Validation : Cross-check crystallographic data with spectroscopic results (e.g., IR stretching frequencies for carboxylic groups at ~1700 cm⁻¹) .

Advanced: How can discrepancies in reported bioactivity data for this compound derivatives be resolved?

Answer:
Contradictions in biological activity (e.g., hypolipidemic potency vs. structural analogs) may arise from:

  • Stereochemical variations : Compare enantiomeric purity using chiral HPLC or circular dichroism (CD) spectroscopy, as bioactivity often depends on absolute configuration .
  • Metabolic stability : Perform in vitro assays (e.g., microsomal incubation) to assess degradation pathways that reduce efficacy in vivo .
  • Computational modeling : Use density functional theory (DFT) to correlate electronic properties (e.g., carboxyl group pKa) with receptor binding affinity .

Advanced: What analytical methods are critical for detecting trace impurities in this compound samples?

Answer:

  • HPLC-MS : Utilize reverse-phase C18 columns with a mobile phase of 0.1% formic acid in acetonitrile/water. Monitor for byproducts like unreacted furan precursors or decarboxylated derivatives .
  • NMR spectroscopy : ¹H NMR in D₂O with suppression of water signals can identify residual solvents (e.g., THF) at ~1.85 ppm .
  • Elemental analysis : Verify stoichiometric carbon/oxygen ratios to detect incomplete oxidation steps .

Advanced: How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

Answer:

  • Temperature control : Maintain reactions below 60°C to prevent thermal decarboxylation, which generates furan monocarboxylic acid impurities .
  • Catalyst screening : Test transition-metal catalysts (e.g., Cu²⁺ vs. Fe³⁺) to enhance regioselectivity and reduce dimerization side reactions .
  • Real-time monitoring : Use in situ FTIR to track carbonyl intermediate formation and adjust reagent stoichiometry dynamically .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
  • Spill management : Neutralize acidic spills with sodium bicarbonate and dispose of waste in designated containers for corrosive substances .

Advanced: What strategies are effective for studying the compound’s stability under physiological conditions?

Answer:

  • pH-dependent degradation : Incubate the compound in buffered solutions (pH 1–10) and monitor degradation via LC-MS. Carboxyl groups are prone to hydrolysis at alkaline pH (>9) .
  • Light exposure tests : Conduct accelerated stability studies under UV light (254 nm) to assess photolytic byproduct formation .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures to guide storage conditions (e.g., desiccated at –20°C) .

Advanced: How can researchers elucidate the mechanistic role of this compound in lignan biosynthesis?

Answer:

  • Isotopic labeling : Incorporate ¹³C-labeled ferulic acid precursors into plant cell walls and track incorporation into lignan dimers via NMR .
  • Enzyme inhibition assays : Use recombinant dirigent proteins to test stereochemical control during radical coupling reactions .
  • Metabolomic profiling : Compare wild-type and mutant plant lines (e.g., Arabidopsis) to identify biosynthetic intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.